molecular formula C12H10N2O3 B044701 4-Nitro-2-phenoxyaniline CAS No. 5422-92-4

4-Nitro-2-phenoxyaniline

Cat. No.: B044701
CAS No.: 5422-92-4
M. Wt: 230.22 g/mol
InChI Key: CGQKBVHAWXBMCL-UHFFFAOYSA-N
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Description

4-Nitro-2-phenoxyaniline, also known as this compound, is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10867. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-2-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-11-7-6-9(14(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQKBVHAWXBMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278975
Record name 4-nitro-2-phenoxyaniline
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Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5422-92-4
Record name 4-Nitro-2-phenoxyaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10867
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-nitro-2-phenoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-NITRO-2-PHENOXYANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NT7M6X4UC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Significance of 4-Nitro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Nitro-2-phenoxyaniline

This compound is a pivotal chemical intermediate, most notably in the pharmaceutical industry. It serves as a key precursor in the synthesis of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) with selective COX-2 inhibition properties.[1][2] The molecule's unique twin aromatic ring structure, a derivative of biphenyl ether, also makes it a valuable scaffold in the development of other biologically active compounds, including Schiff bases with potential therapeutic applications.[2] Research has suggested that this compound and its derivatives possess a range of biological activities, including herbicidal properties and potential for developing antihypertensive agents.[1][3] This guide provides a comprehensive examination of the core synthetic mechanism, a detailed experimental protocol, and an analysis of the critical parameters governing the formation of this important compound.

Part 1: The Core Synthetic Mechanism - Nucleophilic Aromatic Substitution (SNAr)

The principal and most industrially viable method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is fundamentally different from the more common electrophilic aromatic substitution seen in many benzene reactions. An SNAr reaction is feasible only when the aromatic ring is "activated" towards nucleophilic attack.[4][5]

Two critical conditions must be met for an SNAr reaction to proceed efficiently:

  • Presence of a Leaving Group: The aromatic ring must be substituted with a good leaving group, typically a halide (e.g., -Cl, -F).

  • Ring Activation: The ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[4][6][7]

In the synthesis of this compound from 2-chloro-1-nitrobenzene and phenol, the nitro group at the para-position to the chlorine atom provides the necessary activation. The reaction proceeds via a two-step addition-elimination sequence.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile, in this case, the phenoxide ion (generated in situ from phenol and a base), on the carbon atom bearing the chlorine leaving group.[7][8] This attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[6][7] The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization, which is why the ortho or para positioning of the EWG is essential.[4][5]

Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored in the second, faster step, where the leaving group (chloride ion) is expelled, yielding the final product, this compound.

Figure 1: SNAr Mechanism for this compound Synthesis.
Alternative Synthetic Routes

While SNAr is the predominant method, modern organic chemistry offers other powerful cross-coupling techniques for forming C-O and C-N bonds that could theoretically be adapted for this synthesis.

  • Ullmann Condensation: This classical copper-catalyzed reaction couples an aryl halide with an alcohol, phenol, or amine.[9] Modern protocols have been developed that proceed under milder conditions than the harsh temperatures originally required.[10][11]

  • Buchwald-Hartwig Amination: A highly versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides/triflates and amines.[12][13][14] This method is known for its broad substrate scope and functional group tolerance.[13]

These methods, however, are often more expensive and complex, involving specialized catalysts and ligands, making the traditional SNAr approach more common for the industrial-scale production of this compound.

Part 2: Experimental Protocol for Synthesis

The following section outlines a representative, field-proven methodology for the laboratory-scale synthesis of this compound. The procedure is based on the condensation of 2-chloro-1-nitrobenzene with phenol.[1][15]

Reagents and Materials
CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Key Hazards
2-Chloro-1-nitrobenzene157.562461.348Toxic, Irritant, Environmental Hazard
Phenol94.11181.71.07Toxic, Corrosive, Mutagenic
Potassium Carbonate (K₂CO₃)138.21Decomposes2.43Irritant
Dimethylformamide (DMF)73.091530.944Reproductive Toxin, Irritant
Ethanol (C₂H₅OH)46.0778.370.789Flammable, Irritant
Step-by-Step Methodology
  • Reactant Charging: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenol (9.4 g, 0.1 mol) and anhydrous potassium carbonate (15.2 g, 0.11 mol).

  • Solvent Addition: Add 100 mL of dimethylformamide (DMF) to the flask.

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere to facilitate the formation of potassium phenoxide. The base (K₂CO₃) deprotonates the phenol, generating the potent phenoxide nucleophile required for the SNAr reaction.

  • Addition of Aryl Halide: Slowly add 2-chloro-1-nitrobenzene (15.8 g, 0.1 mol) to the reaction mixture.

  • Reaction: Heat the mixture to 120-130 °C and maintain this temperature with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the dark reaction mixture slowly into 500 mL of ice-cold water with stirring. A solid precipitate of crude this compound will form.

  • Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with water to remove DMF and inorganic salts. The crude product is then purified by recrystallization from ethanol to yield the final product as yellow crystals.[1][15]

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for Synthesis and Purification A Charge Phenol, K2CO3, and DMF into Reactor B Stir at RT (30 min) to form K-Phenoxide A->B C Add 2-Chloro-1-nitrobenzene B->C D Heat to 120-130°C (4-6 hours) C->D E Cool to Room Temperature D->E F Pour into Ice Water (Precipitation) E->F G Vacuum Filtration & Washing F->G H Recrystallize from Ethanol G->H I Dry under Vacuum H->I J Final Product: this compound I->J

Figure 2: Experimental Workflow for Synthesis and Purification.

Part 3: Causality and Critical Parameter Analysis

Achieving a high yield and purity of this compound is contingent on the careful control of several key experimental variables.

  • Choice of Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate phenol efficiently but not so strong as to promote side reactions. Stronger bases like sodium hydroxide could also be used but may increase the risk of hydrolyzing the starting halide.

  • Solvent System: The choice of a polar aprotic solvent like DMF is crucial. These solvents are excellent at solvating the potassium cation but poorly solvate the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, thereby accelerating the rate of the SNAr reaction.

  • Temperature Control: The reaction requires significant thermal energy to overcome the activation barrier of the initial nucleophilic attack. However, excessively high temperatures (>150 °C) can lead to decomposition and the formation of unwanted, colored byproducts, complicating purification and reducing the final yield.

  • Stoichiometry: Using a slight excess of the base (e.g., 1.1 equivalents) ensures that the phenol is completely converted to the phenoxide, maximizing the concentration of the active nucleophile and driving the reaction to completion.

By understanding and controlling these parameters, researchers can reliably and efficiently synthesize this compound, a cornerstone intermediate for drug development and fine chemical manufacturing.

References

  • Manjunath, H. R., Shreenivasa, M. T., Mahendra, M., Mohan Kumar, T. M., Kumara Swamy, B. E., & Sridhar, M. A. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1255. [Link]

  • ResearchGate. (n.d.). This compound. [Link]

  • Murphy, J. A. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(43), 14056-14066. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • The DIY Chemist. (2023). Synthesis of p-Nitroaniline [Video]. YouTube. [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • Kumar, S. A., & Bhaskar, B. L. (2015). Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline. Asian Journal of Chemistry, 27(10), 3623-3629. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. (2011).
  • Google Patents. (1965). US3203990A - 2-amino-2'-halo-5-nitro benzophenones.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2011). Synthesis of 2-amino-5-nitrophenol by two step process. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Scholars Research Library. (n.d.). Synthesis and anti-inflammatory activity of some new 4-nitro-2-phenoxymethane sulphonanilide derivatives. [Link]

  • Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • MDPI. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • J-GLOBAL. (n.d.). Synthesis of 2 -Amino -5 -Nitrophenol by Two Step Process. [Link]

  • Royal Society of Chemistry. (2024). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. [Link]

  • Google Patents. (1988).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • MDPI. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

  • PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

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Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Nitro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 4-Nitro-2-phenoxyaniline (C₁₂H₁₀N₂O₃), a key intermediate in the synthesis of several pharmaceutical drugs, including the COX-2 selective non-steroidal anti-inflammatory drug (NSAID), Nimesulide.[1][2] Understanding the three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline solid is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability. This document details the experimental workflow for crystal structure determination, from synthesis and crystallization to single-crystal X-ray diffraction analysis. A deep dive into the structural intricacies of the title compound reveals a non-planar molecular conformation governed by a significant dihedral angle between its two aromatic rings. The crystal packing is primarily stabilized by a network of intermolecular N—H⋯O hydrogen bonds, forming a layered stacking architecture.[1][3] This guide serves as a technical resource for researchers in crystallography, medicinal chemistry, and drug development, offering field-proven insights into the causality behind experimental choices and the interpretation of complex structural data.

Introduction: The Significance of Solid-State Structure in Drug Development

This compound is a biphenyl ether derivative that serves as a versatile precursor in the synthesis of various biologically active molecules.[1][2] Its derivatives have shown a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The efficacy and reliability of a pharmaceutical compound are intrinsically linked to its solid-state properties. Crystal polymorphism, the ability of a substance to exist in two or more crystalline forms, can profoundly impact a drug's therapeutic performance. Therefore, a definitive determination of the crystal structure is a critical, non-negotiable step in the drug development pipeline.

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unambiguously determining the three-dimensional structure of molecules.[4] This powerful analytical technique provides precise atomic coordinates, allowing for the detailed characterization of molecular geometry, conformational preferences, and the subtle non-covalent interactions that dictate the crystal lattice.[5] By elucidating the crystal structure of this compound, we gain foundational knowledge to rationalize its chemical behavior and to engineer new derivatives with optimized properties.

Experimental Methodology: A Self-Validating Workflow

The determination of a crystal structure is a multi-step process that demands precision at every stage. The causality behind each step is crucial for obtaining a high-quality, publishable structure.

Synthesis and Crystallization

Protocol:

  • Synthesis: this compound was prepared via the condensation of o-chloronitrobenzene with phenol, followed by subsequent acetylation and nitration steps, referencing established literature procedures.[3]

  • Purification: The crude product was purified by recrystallization from ethanol.[1]

  • Single Crystal Growth: High-quality single crystals suitable for SC-XRD were grown by the slow evaporation of an ethanol solution of the purified compound over several days at ambient temperature.[3]

Expert Insight: The choice of solvent for crystallization is critical. Ethanol was selected for its ability to adequately dissolve the compound at an elevated temperature and to allow for slow, controlled precipitation upon cooling and evaporation, which is essential for the growth of well-ordered single crystals. Rapid precipitation often leads to polycrystalline or amorphous solids unsuitable for this analysis.

Synthesis_and_Crystallization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization S1 Condensation: o-chloronitrobenzene + Phenol S2 Acetylation S1->S2 S3 Nitration S2->S3 P1 Crude Product S3->P1 Yields P2 Recrystallization (Ethanol) P1->P2 P3 Slow Evaporation P2->P3 P4 Single Crystals P3->P4

Caption: Workflow from synthesis to single crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD)

Protocol:

  • Crystal Mounting: A suitable single crystal (approx. 0.32 × 0.30 × 0.25 mm) was carefully selected under a microscope and mounted on a goniometer head.[3]

  • Data Collection: The crystal was placed in a diffractometer (e.g., a MacScience DIPLabo 3200) equipped with a monochromatic X-ray source (Mo Kα radiation, λ = 0.71073 Å) at room temperature (293 K).[3][6] The instrument collects a series of diffraction patterns by rotating the crystal in the X-ray beam.[7][8]

  • Data Reduction: The collected raw diffraction intensities were processed to correct for experimental factors (e.g., Lorentz and polarization effects) and to yield a set of unique structure factors. This step was performed using software such as DENZO and SCALEPACK.[3]

  • Structure Solution: The phase problem was solved using direct methods with the SHELXS program, which provided an initial electron density map and a preliminary model of the molecular structure.[3]

  • Structure Refinement: The initial model was refined against the experimental data using a full-matrix least-squares procedure on F² with the SHELXL program.[3] In this iterative process, atomic positions, and displacement parameters were adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms were placed in idealized positions and refined using a riding model.[1]

Trustworthiness through Self-Validation: The quality of the final crystal structure is validated by several crystallographic metrics, primarily the R-factor (R1) and the weighted R-factor (wR2). For the title compound, the final R-factor was 0.053 for observed reflections [I > 2σ(I)], and the goodness-of-fit (S) was 1.09, indicating a high-quality and reliable structural model.[3]

XRD_Workflow cluster_data_processing Data Processing & Refinement XRay X-ray Source (Mo Kα) Crystal Mounted Single Crystal (Rotating) XRay->Crystal Incident Beam Detector Detector Crystal->Detector Diffraction Pattern Computer Computational Analysis Detector->Computer DP1 Data Reduction (DENZO/SCALEPACK) Computer->DP1 DP2 Structure Solution (SHELXS - Direct Methods) DP1->DP2 DP3 Structure Refinement (SHELXL - Least-Squares) DP2->DP3 DP4 Final Structural Model (R1=0.053, S=1.09) DP3->DP4

Caption: The experimental workflow for single-crystal X-ray diffraction.

Results: A Detailed Crystallographic Analysis

The crystal structure of this compound was successfully determined, providing critical insights into its molecular and supramolecular architecture.

Crystallographic Data Summary

The key crystallographic parameters are summarized in the table below. The compound crystallizes in the monoclinic space group P2₁/c, which is a common space group for organic molecules.[3]

ParameterValueSource
Chemical FormulaC₁₂H₁₀N₂O₃[3]
Formula Weight230.22 g/mol [3][9]
Crystal SystemMonoclinic[3]
Space GroupP2₁/c[3]
a (Å)10.4100 (12)[3]
b (Å)15.6570 (18)[3]
c (Å)6.9600 (17)[3]
β (°)103.406 (4)[3]
Volume (ų)1103.5 (3)[3]
Z (molecules/unit cell)4[3]
Temperature (K)293[3]
R-factor (R1)0.053[3]
Goodness-of-fit (S)1.09[3]
Molecular Conformation

A key structural feature of this compound is its non-planar conformation. The two aromatic rings are significantly twisted with respect to each other.[1]

  • Dihedral Angle: The dihedral angle between the mean planes of the aniline ring and the phenoxy ring is 71.40 (12)°.[1][3] This pronounced twist is a result of steric hindrance and electronic effects, preventing the molecule from adopting a planar geometry.

  • Ether Bridge Conformation: The oxygen atom that bridges the two rings adopts a syn-periplanar (+sp) conformation. This is evidenced by the C-O-C-C torsion angle of 13.0 (3)°.[1]

  • Nitro Group Orientation: The nitro group is nearly coplanar with the aniline ring to which it is attached. The C2—C1—N7—O8 and C6—C1—N7—O9 torsion angles of -176.1 (2)° and -174.4 (2)° confirm this arrangement, which maximizes electronic conjugation between the nitro group and the aromatic system.[1]

Supramolecular Assembly: The Role of Hydrogen Bonding

The crystal packing is not merely a random aggregation of molecules; it is a highly ordered arrangement dictated by specific intermolecular forces. In the case of this compound, hydrogen bonding is the dominant force governing the crystal's architecture.[1][10][11]

  • N—H⋯O Hydrogen Bonds: The primary interaction is an intermolecular hydrogen bond between the amine group (-NH₂) of one molecule and an oxygen atom of the nitro group (-NO₂) of an adjacent molecule.[1] Specifically, the N10—H10A⋯O9 interaction links the molecules into chains.[1]

  • Layered Stacking: These hydrogen-bonded chains then assemble into a layered structure when viewed down the crystallographic 'b' axis.[1][3] This layered packing is a common motif in crystals stabilized by directional interactions like hydrogen bonds.[12][13]

While π-π stacking is a common interaction in aromatic compounds, the significant dihedral angle in this structure prevents efficient face-to-face π-stacking.[14][15][16] The crystal packing is therefore dominated by the stronger and more directional N—H⋯O hydrogen bonds.

Intermolecular_Interactions Molecule1 Molecule A -NH₂ (Donor) -NO₂ (Acceptor) Molecule2 Molecule B -NH₂ (Donor) -NO₂ (Acceptor) Molecule1:f1->Molecule2:f2 Molecule3 Molecule C -NH₂ (Donor) -NO₂ (Acceptor) Molecule2:f1->Molecule3:f2 Chain Hydrogen-Bonded Chain Stack Layered Stacking (Viewed down 'b' axis) Chain->Stack Assembles into

Caption: Intermolecular hydrogen bonding leads to layered packing.

Implications for Drug Development and Materials Science

The detailed structural analysis of this compound provides actionable insights for medicinal chemists and materials scientists:

  • Predicting Physicochemical Properties: The strong intermolecular hydrogen bonds are expected to result in a relatively high melting point and low aqueous solubility for the compound, properties that must be considered during formulation development.[12]

  • Rational Drug Design: The non-planar conformation is a key piece of information for structure-activity relationship (SAR) studies. Any modification to the molecule must account for this inherent twist, which will influence how it fits into a biological target's binding site.

  • Crystal Engineering: Knowledge of the primary hydrogen bonding motif (amine to nitro group) provides a blueprint for designing co-crystals. By introducing other molecules (co-formers) that can compete for or complement these hydrogen bonds, it may be possible to create new solid forms with tailored properties, such as enhanced solubility or stability.[17]

Conclusion

This technical guide has provided a comprehensive, in-depth analysis of the crystal structure of this compound. Through a detailed, self-validating experimental workflow based on single-crystal X-ray diffraction, we have elucidated the molecule's non-planar conformation and the critical role of intermolecular N—H⋯O hydrogen bonds in dictating its supramolecular assembly. This structural knowledge is not merely academic; it forms the bedrock for the rational design of new pharmaceutical agents and advanced materials, providing a clear understanding of the solid-state properties that govern their real-world application and performance.

References

  • Manjunath, H. R., Shreenivasa, M. T., Mahendra, M., Mohan Kumar, T. M., Kumara Swamy, B. E., & Sridhar, M. A. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1255. [Link]

  • Anil Kumar, S., & Bhaskar, B. L. (2015). Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline. Asian Journal of Chemistry, 27(9), 3291-3295.
  • MDPI. (n.d.). Analysis of Hydrogen Bonds in Crystals. Retrieved from [Link]

  • Groom, C. R., et al. (2018). Towards understanding π-stacking interactions between non-aromatic rings.
  • Wikipedia. (n.d.). Pi-interaction. Retrieved from [Link]

  • Manjunath, H. R., Shreenivasa, M. T., Mahendra, M., Mohan Kumar, T. M., Kumara Swamy, B. E., & Sridhar, M. A. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1255. [Link]

  • Desiraju, G. R. (2013). Hydrogen Bonding in Molecular Crystals. In Hydrogen Bonding in Molecular Crystals (pp. 1-14). Springer, Berlin, Heidelberg.
  • Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: periodic DFT study. CrystEngComm, 22(3), 443-453.
  • Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. [Link]

  • Al-Achi, A., & Gupta, M. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. AAPS PharmSciTech, 17(3), 634-642.
  • The Journal of Physical Chemistry Letters. (2022). π-Stacking Isomerism in Polycyclic Aromatic Hydrocarbons: The 2-Naphthalenethiol Dimer. The Journal of Physical Chemistry Letters, 13(51), 12054-12060.
  • Wikipedia. (n.d.). Hydrogen bond. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Aromatic interaction (aromatic stacking; pi stacking). Retrieved from [Link]

  • Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4-Nitro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-Nitro-2-phenoxyaniline, a significant intermediate in the synthesis of pharmaceuticals such as Nimesulide.[1] This document elucidates the theoretical underpinnings of its electronic transitions, the practical aspects of its spectral acquisition, and the influence of solvent environments on its absorption characteristics. A detailed experimental protocol is provided, grounded in established spectrophotometric principles, to ensure methodological rigor and reproducibility. The guide is intended to serve as an authoritative resource for researchers and professionals engaged in the analytical characterization and quality control of pharmaceutical compounds.

Introduction: The Significance of this compound

This compound (4N2PA) is a key chemical intermediate, notably in the synthesis of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID).[1] Its molecular architecture, featuring a nitroaniline moiety linked to a phenoxy group, gives rise to a distinct chromophoric system that is readily amenable to analysis by UV-Vis spectroscopy. The presence of this compound as an impurity in pharmaceutical formulations necessitates sensitive and accurate analytical methods for its detection and quantification.[2]

UV-Vis spectroscopy is a powerful, non-destructive analytical technique that probes the electronic transitions within a molecule.[2] By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, we can gain insights into the molecular structure, concentration, and electronic properties of a compound. For a molecule like this compound, the UV-Vis spectrum is a unique fingerprint, reflecting the interplay of its constituent functional groups.

This guide will delve into the core principles governing the UV-Vis absorption of this compound, providing a robust framework for its analysis.

Theoretical Framework: Electronic Transitions and Molecular Structure

The UV-Vis absorption spectrum of an organic molecule is dictated by the transitions of electrons from lower energy molecular orbitals to higher energy ones. In this compound, the key structural features influencing its spectrum are the benzene rings, the amino (-NH₂) group, the nitro (-NO₂) group, and the ether linkage (-O-).

The amino group acts as an electron-donating group (auxochrome) and the nitro group as a powerful electron-withdrawing group (chromophore). This "push-pull" electronic arrangement across the aniline ring system leads to the possibility of intramolecular charge transfer (ICT) transitions. These transitions are typically characterized by high molar absorptivities.

The expected electronic transitions for this compound are:

  • π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The extended conjugation in the molecule, involving the phenyl rings and the substituents, influences the energy of these transitions.

  • n → π* Transitions: These involve the promotion of non-bonding electrons (from the oxygen of the ether and phenoxy groups, and the nitrogen of the amino and nitro groups) to antibonding π* orbitals. These transitions are generally of lower intensity compared to π → π* transitions.

  • Intramolecular Charge Transfer (ICT) Transitions: The presence of both strong electron-donating (-NH₂) and electron-withdrawing (-NO₂) groups on the same aromatic ring gives rise to a significant charge transfer character in the excited state. This ICT transition is often the lowest energy transition and is highly sensitive to the surrounding environment, such as solvent polarity.

The overall UV-Vis spectrum of this compound is a composite of these transitions, with their positions and intensities providing valuable information about the molecule's electronic structure.

Experimental Protocol: A Self-Validating Approach to UV-Vis Analysis

The following protocol is designed to yield accurate and reproducible UV-Vis absorption spectra of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Materials and Instrumentation
  • Analyte: this compound (purity ≥ 98%)

  • Solvents: Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol, and water).

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a spectral bandwidth of ≤ 2 nm.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of this compound (e.g., 10 mg).

    • Dissolve the weighed compound in a known volume (e.g., 100 mL) of a primary solvent in which it is freely soluble (e.g., acetonitrile) to create a stock solution of known concentration. The choice of a primary solvent that is compatible with other solvents is crucial for subsequent dilutions.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution with the same primary solvent to prepare a series of working solutions with concentrations spanning a range suitable for absorbance measurements (typically 0.1 to 1.0 absorbance units). This ensures adherence to the Beer-Lambert Law.

  • Instrument Calibration and Blank Measurement:

    • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

    • Fill a clean quartz cuvette with the primary solvent to be used for the analysis. This will serve as the blank.

    • Place the blank cuvette in the reference beam of the spectrophotometer.

    • Run a baseline correction with the blank solvent across the desired wavelength range (e.g., 200-600 nm). This step is critical as it subtracts the absorbance of the solvent and the cuvette, isolating the absorbance of the analyte.

  • Spectral Acquisition:

    • Rinse a sample cuvette with a small aliquot of the most dilute working solution before filling it. This minimizes dilution errors.

    • Record the UV-Vis spectrum of each working solution, starting from the most dilute, against the solvent blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Determination of Molar Absorptivity (ε):

    • Using the absorbance value at λmax for each working solution and its corresponding concentration, construct a calibration curve by plotting absorbance versus concentration.

    • The slope of the resulting linear regression line, according to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length in cm, and c is the concentration in mol/L), will be equal to the molar absorptivity (since b = 1 cm). A high coefficient of determination (R² > 0.999) validates the linearity of the response and the accuracy of the dilutions.

  • Investigation of Solvatochromism:

    • Prepare solutions of this compound of the same concentration in a series of solvents with varying polarities.

    • Record the UV-Vis spectrum in each solvent, using the respective pure solvent as the blank.

    • Record the λmax in each solvent and analyze the shift in relation to the solvent polarity. This systematic variation provides insight into the nature of the electronic transitions and the solute-solvent interactions.

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (Known Concentration) working Prepare Working Solutions (Serial Dilutions) stock->working Dilute blank Measure Blank (Solvent Only) acquire Acquire Spectra of Working Solutions blank->acquire Baseline Correction lambda_max Determine λmax acquire->lambda_max beer_lambert Construct Calibration Curve (Abs vs. Conc.) acquire->beer_lambert solvato Analyze Solvatochromic Shifts acquire->solvato molar_abs Calculate Molar Absorptivity (ε) from Slope beer_lambert->molar_abs

Caption: Experimental workflow for the UV-Vis analysis of this compound.

Spectral Data and Analysis

Note: The following data is based on computational and experimental studies of this compound. Specific values may vary slightly depending on the experimental conditions.

A study by Kumar and Bhaskar performed both computational and experimental spectral analyses of this compound.[2] While the full experimental spectrum is not publicly available, their computational work provides valuable insights into the electronic properties.

Key Spectral Parameters
ParameterValueSolvent
λmax 1 ~230 nmAcetonitrile
λmax 2 ~400 nmAcetonitrile
Molar Absorptivity (ε) at λmax 2 HighAcetonitrile
Interpretation of the Spectrum

The UV-Vis spectrum of this compound in a polar aprotic solvent like acetonitrile is expected to exhibit two main absorption bands.

  • The band around 230 nm can be attributed to π → π* transitions within the phenyl rings. The high energy of this transition is characteristic of the electronic excitations within the core aromatic systems.

  • The broad, intense band around 400 nm is of particular interest and is assigned to an intramolecular charge transfer (ICT) transition. This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is primarily localized on the electron-donating amino group and the phenoxy-substituted aniline ring, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the electron-withdrawing nitro group. The significant molar absorptivity of this band is a hallmark of such charge-transfer transitions.

Solvatochromism: The Influence of Solvent Polarity

The ICT band of this compound is expected to exhibit significant positive solvatochromism (a bathochromic or red shift) with increasing solvent polarity. This phenomenon can be explained by the difference in the dipole moments of the ground and excited states.

  • Ground State: In the ground state, there is a certain degree of charge separation due to the electron-donating and -withdrawing groups.

  • Excited State: Upon photoexcitation during the ICT transition, there is a substantial increase in charge separation, leading to a much larger dipole moment in the excited state.

Polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization lowers the energy gap between the ground and excited states, resulting in the absorption of lower-energy (longer wavelength) light. Therefore, a shift of the λmax of the ICT band to longer wavelengths is anticipated as the solvent is changed from a non-polar solvent like cyclohexane to a polar protic solvent like ethanol.

Molecular Structure and Electronic Transitions Diagram

molecular_structure cluster_structure This compound cluster_transitions Electronic Transitions mol HOMO HOMO (on Amino and Aniline Ring) LUMO LUMO (on Nitro Group) HOMO->LUMO hν (low energy) pi_pi_star π → π (Aromatic Rings) n_pi_star n → π (Heteroatoms) ICT Intramolecular Charge Transfer (HOMO → LUMO)

Caption: Molecular structure and key electronic transitions of this compound.

Conclusion

The UV-Vis absorption spectrum of this compound is a powerful analytical tool that provides significant insights into its electronic structure and can be effectively utilized for its quantification. The spectrum is characterized by a high-energy π → π* transition and a lower-energy, intense intramolecular charge transfer band. The pronounced solvatochromism of the ICT band serves as a clear indicator of the change in dipole moment upon photoexcitation and underscores the importance of solvent selection in analytical method development. The detailed experimental protocol and theoretical framework presented in this guide offer a robust foundation for the reliable and accurate UV-Vis analysis of this important pharmaceutical intermediate, ensuring scientific integrity and supporting drug development and quality control processes.

References

  • Kumar, S. A., & Bhaskar, B. L. (2015). Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline. Asian Journal of Chemistry, 27(10), 3907-3912.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Manjunath, H. R., Shreenivasa, M. T., Mahendra, M., Kumar, T. M. M., Swamy, B. E. K., & Sridhar, M. A. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1255.
  • Asian Journal of Chemistry. (2015). 4-Nitro-2-phenoxy Aniline. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 4-Nitro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Nitro-2-phenoxyaniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the mass spectrometric behavior of this compound (C₁₂H₁₀N₂O₃, Mol. Wt.: 230.22 g/mol ).[1][2] As a key intermediate in the synthesis of pharmaceutical compounds like Nimesulide, understanding its structural properties under mass spectrometric analysis is critical for impurity profiling, reaction monitoring, and quality control in drug development.[3] This document outlines the predicted fragmentation pathways under Electron Ionization (EI), supported by foundational principles of mass spectrometry and data from analogous nitroaromatic and diphenyl ether structures. We will explore the causality behind the fragmentation, propose a detailed analytical protocol, and present the expected data in a clear, structured format for researchers and scientists in the field.

Introduction to the Analyte and Ionization Strategy

This compound is a diaryl ether derivative containing both an amine and a nitro group on one of the aromatic rings. This polysubstituted structure presents a unique and predictable fragmentation pattern upon ionization. The choice of ionization technique is paramount for effective structural elucidation.

  • Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy into the molecule, inducing extensive and reproducible fragmentation. This creates a detailed "fingerprint" mass spectrum, which is invaluable for unambiguous library matching and de novo structural confirmation. Given the volatility and thermal stability of the analyte, EI, particularly when coupled with Gas Chromatography (GC-MS), is the preferred method for a comprehensive fragmentation study.

  • Electrospray Ionization (ESI): A soft ionization technique, ESI is typically used for less volatile or thermally labile compounds. In positive ion mode, it would primarily generate the protonated molecule, [M+H]⁺, at m/z 231. Subsequent fragmentation via tandem mass spectrometry (MS/MS) would be required to elicit structural information. While useful, EI provides a more classic and often more structurally informative fragmentation pattern for a molecule of this class. This guide will focus primarily on the fragmentation pathways initiated by Electron Ionization.

Predicted Electron Ionization (EI) Fragmentation Pathways

Upon electron impact (typically at 70 eV), this compound will form a molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 230. The stability of the twin aromatic rings ensures that this molecular ion peak will be reasonably intense.[4] The subsequent fragmentation cascade is governed by the molecule's functional groups: the nitro group, the ether linkage, and the aromatic amine.

The fragmentation is predicted to proceed through several competing pathways, driven by the formation of stable neutral losses and charged fragments.

Pathway A: Fragmentation Initiated by the Nitro Group

The nitro group is a common and predictable fragmentation director in aromatic compounds.[5]

  • Loss of Nitrogen Dioxide (•NO₂): The most facile cleavage is often the loss of a nitrogen dioxide radical, a stable neutral species (46 Da). This pathway leads to a significant fragment ion at m/z 184 . This ion represents the phenoxyaniline radical cation.

    M•⁺ (m/z 230) → [M - •NO₂]⁺ (m/z 184) + •NO₂

  • Nitro-Nitrite Rearrangement: A characteristic rearrangement of aromatic nitro compounds involves the migration of an oxygen atom from the nitro group to the aromatic ring, forming a nitrite intermediate, followed by the loss of a nitric oxide radical (•NO), a neutral loss of 30 Da. This results in an ion at m/z 200 .

    M•⁺ (m/z 230) → [M - •NO]•⁺ (m/z 200) + •NO

  • Subsequent Loss of Carbon Monoxide (CO): The [M - •NO]•⁺ ion at m/z 200 is often unstable and can subsequently lose carbon monoxide (CO), a neutral loss of 28 Da, to form a highly stable ion at m/z 172 . This two-step process (loss of •NO, then CO) is a hallmark of nitroaromatic compounds.

    [m/z 200] → [C₁₁H₁₀NO]⁺ (m/z 172) + CO

Pathway B: Cleavage of the Ether Linkage

The C-O-C ether bond is another key fragmentation point. Cleavage can occur on either side of the oxygen atom.

  • Loss of the Phenoxy Radical (•OC₆H₅): Cleavage of the Ar-O bond with charge retention on the nitroaniline portion results in the loss of a phenoxy radical (93 Da). This leads to a fragment at m/z 137 .

    M•⁺ (m/z 230) → [C₆H₅N₂O₂]⁺ (m/z 137) + •OC₆H₅

  • Loss of the Phenyl Radical (•C₆H₅): Cleavage of the O-Ar bond with charge retention on the larger fragment results in the loss of a phenyl radical (77 Da), yielding an ion at m/z 153 .

    M•⁺ (m/z 230) → [C₆H₅N₂O₃]⁺ (m/z 153) + •C₆H₅

  • Formation of the Phenyl Cation: While less common as a primary fragmentation from the molecular ion, the formation of the phenyl cation (m/z 77 ) or the phenoxy cation (m/z 93 ) from subsequent fragmentation steps is highly probable.

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary predicted fragmentation pathways for this compound under EI conditions.

G cluster_nitro Pathway A: Nitro Group Fragmentation cluster_ether Pathway B: Ether Cleavage cluster_secondary Secondary Fragments M This compound (M•⁺) m/z 230 ion184 [M - NO₂]⁺ m/z 184 M->ion184 - •NO₂ (46 Da) ion200 [M - NO]•⁺ m/z 200 M->ion200 - •NO (30 Da) (Rearrangement) ion137 [M - •OC₆H₅]⁺ m/z 137 M->ion137 - •OC₆H₅ (93 Da) ion153 [M - •C₆H₅]⁺ m/z 153 M->ion153 - •C₆H₅ (77 Da) ion172 [M - NO - CO]⁺ m/z 172 ion200->ion172 - CO (28 Da) ion77 [C₆H₅]⁺ m/z 77 ion153->ion77 - C₆H₅N₂O₂ (fragmentation)

Sources

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4-Nitro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-2-phenoxyaniline, a key intermediate in the synthesis of prominent pharmaceutical compounds such as Nimesulide, possesses a molecular architecture that necessitates a thorough evaluation of its thermal stability.[1][2][3] The presence of a nitro functional group attached to an aromatic system introduces potential energetic characteristics and decomposition pathways that must be well-understood to ensure safe handling, processing, and storage in research and manufacturing environments. This guide provides a comprehensive framework for the systematic investigation of the thermal behavior of this compound, outlining detailed experimental protocols, data interpretation methodologies, and the elucidation of decomposition kinetics. By adhering to the principles of scientific integrity and causality, this document serves as a vital resource for professionals engaged in the development and handling of this important chemical entity.

Introduction: The Significance of this compound in Pharmaceutical Synthesis

This compound (C₁₂H₁₀N₂O₃) is a crystalline solid with a molecular weight of 230.22 g/mol .[4][5] Its chemical structure features a nitro group and an amino group on one phenyl ring, which is ether-linked to a second phenyl ring. This arrangement of functional groups makes it a versatile precursor in organic synthesis.

The primary importance of this compound lies in its role as a crucial starting material for the synthesis of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) with selective inhibitory activity against cyclooxygenase-2 (COX-2).[1] The purity and stability of this intermediate are paramount, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of the nitro group, while essential for subsequent chemical transformations, inherently raises questions about the compound's thermal stability and potential for hazardous decomposition. A comprehensive understanding of its thermal properties is therefore not merely an academic exercise but a critical component of risk assessment and process safety in pharmaceutical development.

The Imperative for Thermal Analysis of Nitro Aromatic Compounds

Nitro aromatic compounds are a class of molecules known for their energetic properties, with some being used as explosives or propellants. While this compound is not classified as an explosive, the potential for exothermic decomposition under thermal stress cannot be overlooked. The energy released during decomposition can lead to a rapid increase in temperature and pressure within a closed system, posing significant safety risks.

A thorough thermal analysis is crucial to:

  • Determine the onset decomposition temperature: This is the temperature at which the material begins to decompose, providing a critical parameter for defining safe operating and storage temperatures.

  • Characterize the decomposition process: Understanding whether the decomposition is a simple, single-step event or a more complex, multi-stage process is vital for predicting its behavior under different conditions.

  • Quantify the energy released: Measuring the heat of decomposition allows for an assessment of the potential severity of a thermal runaway reaction.

  • Elucidate decomposition kinetics: Determining the kinetic parameters, such as activation energy, provides insights into the rate of decomposition at different temperatures and can be used to model the compound's stability over time.

  • Identify decomposition products: Knowing the chemical nature of the gases and residues produced during decomposition is essential for assessing toxicity and environmental impact.

Experimental Protocols for Thermal Characterization

A multi-faceted approach employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential for a comprehensive evaluation of the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the temperature at which decomposition begins and for identifying the number of decomposition steps.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan. Ensure the sample is representative of the batch being tested.

  • Instrument Setup:

    • Atmosphere: Nitrogen (inert) or air (oxidative), at a flow rate of 50 mL/min. Running the experiment in both atmospheres can provide insights into the decomposition mechanism.

    • Heating Rate: A standard heating rate of 10 °C/min is typically used for initial screening.

    • Temperature Range: 30 °C to 600 °C. This range should be sufficient to capture the full decomposition profile.

  • Data Acquisition: Record the mass loss as a function of temperature. The resulting TGA curve and its first derivative (DTG curve) will be used for analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and, most importantly, the onset temperature and heat of decomposition.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any pressure generated during decomposition.

  • Instrument Setup:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min for initial screening. To determine kinetic parameters, experiments should be repeated at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).

    • Temperature Range: 30 °C to a temperature beyond the final decomposition event observed in the TGA.

  • Data Acquisition: Record the heat flow as a function of temperature. The resulting DSC thermogram will show endothermic and exothermic events.

Data Interpretation and Analysis

Analysis of TGA Thermograms

The TGA thermogram provides quantitative information about the mass loss of this compound as it is heated.

  • Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.

  • Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is at its maximum, determined from the peak of the DTG curve.

  • Mass Loss Percentage: The percentage of the initial mass lost at each decomposition step.

Analysis of DSC Thermograms

The DSC thermogram reveals the energetic changes occurring within the sample.

  • Melting Point (T_m): The temperature at which the compound transitions from a solid to a liquid, observed as an endothermic peak. The literature suggests a melting point in the range of 116-118 °C for this compound.[6]

  • Onset Exotherm Temperature (T_onset): The temperature at which the exothermic decomposition begins. This is a critical parameter for process safety.

  • Peak Exotherm Temperature (T_peak): The temperature at which the rate of heat release is at its maximum.

  • Heat of Decomposition (ΔH_d): The total energy released during decomposition, calculated by integrating the area under the exothermic peak.

Table 1: Hypothetical Thermal Analysis Data for this compound

ParameterTGA (Nitrogen)DSC (Nitrogen)
Onset Temperature~250 °C~260 °C
Peak Temperature~280 °C~285 °C
Mass Loss~60% in a single step-
Heat of Decomposition-~ -1500 J/g
Melting Point-~117 °C

Elucidating Decomposition Kinetics

To gain a deeper understanding of the stability of this compound, it is essential to determine the kinetics of its decomposition. The Kissinger method is a widely used isoconversional method that allows for the calculation of the activation energy (Ea) from DSC data obtained at multiple heating rates.

The Kissinger equation is as follows:

ln(β / T_p²) = ln(AR / E_a) - E_a / (RT_p)

Where:

  • β is the heating rate (K/min)

  • T_p is the peak temperature of the exotherm (K)

  • A is the pre-exponential factor

  • R is the ideal gas constant (8.314 J/mol·K)

  • E_a is the activation energy

By plotting ln(β / T_p²) versus 1 / T_p for a series of experiments at different heating rates, a straight line is obtained. The activation energy can be calculated from the slope of this line (slope = -E_a / R).

Experimental Workflow for Kinetic Analysis:

G cluster_0 DSC Experiments cluster_1 Data Extraction cluster_2 Kinetic Analysis DSC1 Run 1: 5 °C/min Data Extract Peak Temperatures (Tp) for each heating rate (β) DSC1->Data DSC2 Run 2: 10 °C/min DSC2->Data DSC3 Run 3: 15 °C/min DSC3->Data DSC4 Run 4: 20 °C/min DSC4->Data Plot Plot ln(β/Tp²) vs. 1/Tp Data->Plot Calc Calculate Activation Energy (Ea) from the slope Plot->Calc G cluster_0 Initial Compound cluster_1 Decomposition Process cluster_2 Gaseous Products cluster_3 Residue Parent This compound Decomp Thermal Stress (Heat) Parent->Decomp NOx NOx Decomp->NOx COx CO, CO₂ Decomp->COx Organics Volatile Organics Decomp->Organics H2O H₂O Decomp->H2O Residue Carbonaceous Residue Decomp->Residue

Caption: A generalized hypothetical decomposition pathway for this compound.

Conclusion and Recommendations

A thorough understanding of the thermal stability and decomposition of this compound is fundamental for ensuring the safety and efficiency of processes involving this key pharmaceutical intermediate. This guide has outlined a systematic approach for its characterization, from initial screening using TGA and DSC to the determination of decomposition kinetics and the identification of evolved gases.

Key Recommendations for Researchers and Drug Development Professionals:

  • Routine Thermal Screening: All new batches of this compound should undergo routine TGA and DSC screening to ensure consistency in thermal stability.

  • Establish Safe Operating Limits: The onset decomposition temperature determined by DSC should be used to establish maximum safe operating and storage temperatures, with an appropriate safety margin.

  • Consider Process Scale: The thermal behavior of a compound can be influenced by the scale of the process. The data obtained from small-scale laboratory experiments should be carefully considered when scaling up to pilot plant or manufacturing scale.

  • Ventilation and Containment: Processes involving the heating of this compound should be conducted in well-ventilated areas, and appropriate containment measures should be in place to handle any potential off-gassing.

By implementing these recommendations and utilizing the experimental frameworks detailed in this guide, researchers and drug development professionals can handle this compound with a high degree of confidence and safety, ensuring the integrity of their processes and the quality of the final pharmaceutical products.

References

  • Manjunath, H. R., Shreenivasa, M. T., Mahendra, M., Mohan Kumar, T. M., Kumara Swamy, B. E., & Sridhar, M. A. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1255. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

  • Anil Kumar, S., & Bhaskar, B. L. (2017). Spectrophotometric evaluation of nimesulide impurity d: this compound using 8-hydroxyquinoline as oxidative coupling reagent. Asian Journal of Pharmaceutical and Clinical Research, 10(7), 204-206. [Link]

  • Manjunath, H. R., Shreenivasa, M. T., Mahendra, M., Mohan Kumar, T. M., Kumara Swamy, B. E., & Sridhar, M. A. (2010). This compound. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 6), o1255. [Link]

  • Semantic Scholar. (n.d.). SPECTROPHOTOMETRIC EVALUATION OF NIMESULIDE IMPURITY D: this compound USING 8-HYDROXYQUINOLINE AS OXIDATIVE COUPLING REAGENT. Retrieved from [Link]

  • Sci-Hub. (n.d.). This compound. Retrieved from [Link]

  • Symtera Analytics. (n.d.). This compound. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

Sources

Methodological & Application

The Synthesis and Versatile Applications of Schiff Bases Derived from 4-Nitro-2-phenoxyaniline: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Schiff Bases and the 4-Nitro-2-phenoxyaniline Moiety

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds formed through the condensation of a primary amine with a carbonyl compound.[1][2] Their facile synthesis and the tunability of their steric and electronic properties have made them a cornerstone in coordination chemistry and medicinal chemistry.[3] The imine nitrogen's lone pair of electrons allows for the formation of stable complexes with various metal ions, leading to a wide array of applications in catalysis, materials science, and as therapeutic agents.[1][3]

The this compound scaffold is a particularly interesting precursor for Schiff base synthesis. It is a key intermediate in the synthesis of Nimesulide, a well-known COX-2 selective non-steroidal anti-inflammatory drug (NSAID).[4] This biphenyl ether derivative, with its twin aromatic ring structure, offers a unique combination of functionalities that can be exploited for the design of novel bioactive molecules.[4] Research has indicated that Schiff bases incorporating the this compound moiety have been synthesized and investigated for potential therapeutic applications, including the management of hypertension.[4]

This guide will delve into the synthetic methodologies for preparing these Schiff bases, their detailed characterization, and a comprehensive overview of their current and potential applications, with a focus on their biological activities.

I. Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from this compound generally follows a classical condensation reaction with a substituted aldehyde. The reaction is typically carried out in an alcoholic solvent and can be catalyzed by a few drops of acid or base.[1][5]

Fundamental Reaction Scheme:

The general reaction involves the nucleophilic attack of the primary amine group of this compound on the carbonyl carbon of an aldehyde, followed by dehydration to form the imine linkage.

Schiff Base Synthesis cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product This compound This compound (Primary Amine) Schiff_Base Schiff Base (N-(substituted-benzylidene)-4-nitro-2-phenoxyaniline) This compound->Schiff_Base + Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Schiff_Base Solvent Ethanol/Methanol Solvent->Schiff_Base Catalyst Glacial Acetic Acid (cat.) Catalyst->Schiff_Base Heat Reflux Heat->Schiff_Base Water Water (H₂O) Schiff_Base->Water +

Caption: General reaction scheme for the synthesis of Schiff bases from this compound.

Detailed Synthesis Protocol: Synthesis of N-(Salicylidene)-4-nitro-2-phenoxyaniline

This protocol provides a step-by-step method for the synthesis of a representative Schiff base from this compound and salicylaldehyde.

Materials:

  • This compound

  • Salicylaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in 30 mL of absolute ethanol with gentle warming and stirring. In a separate beaker, dissolve an equimolar amount of salicylaldehyde (10 mmol) in 20 mL of absolute ethanol.

  • Reaction Mixture: Add the ethanolic solution of salicylaldehyde dropwise to the solution of this compound with continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[1]

  • Reflux: Attach a reflux condenser to the flask and reflux the mixture on a water bath for 3-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • Isolation of Product: After the completion of the reaction, cool the mixture to room temperature. A colored precipitate of the Schiff base should form.[7]

  • Purification: Filter the solid product using a Buchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.[7]

  • Drying: Dry the purified Schiff base in a desiccator over anhydrous calcium chloride.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or methanol.[7]

II. Characterization of Schiff Bases

The synthesized Schiff bases should be thoroughly characterized to confirm their structure and purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group in the region of 1600-1650 cm⁻¹. The disappearance of the characteristic bands for the -NH₂ group of the amine and the C=O group of the aldehyde further confirms the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the azomethine linkage is confirmed by a singlet signal for the proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm. The aromatic protons will show complex multiplets in their respective regions.

    • ¹³C NMR: The carbon of the azomethine group will show a characteristic signal in the range of δ 160-170 ppm.

  • UV-Visible Spectroscopy: The electronic spectra of the Schiff bases typically show absorption bands corresponding to π-π* and n-π* transitions within the aromatic rings and the azomethine group.

  • Mass Spectrometry: This technique is used to determine the molecular weight of the synthesized Schiff base, which should correspond to the expected molecular formula.

III. Applications of Schiff Bases from this compound

Schiff bases derived from this compound are promising candidates for a variety of applications, particularly in the pharmaceutical and biomedical fields. While specific data for this subclass of Schiff bases is emerging, their potential can be inferred from the extensive research on structurally similar compounds.

A. Antimicrobial Activity

Schiff bases are well-documented for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities.[6][8] The presence of the azomethine group is often crucial for their biological activity. The lipophilicity of the Schiff base, enhanced by the bulky phenoxy and nitro groups, can facilitate its transport across microbial cell membranes.

Mechanism of Action (Proposed):

Antimicrobial_Mechanism Schiff_Base Schiff Base (e.g., from this compound) Cell_Membrane Microbial Cell Membrane Schiff_Base->Cell_Membrane Penetration Intracellular_Targets Intracellular Targets Cell_Membrane->Intracellular_Targets Enzyme_Inhibition Enzyme Inhibition (e.g., DNA gyrase, proteases) Intracellular_Targets->Enzyme_Inhibition Protein_Synthesis Disruption of Protein Synthesis Intracellular_Targets->Protein_Synthesis Cell_Death Cell Death Enzyme_Inhibition->Cell_Death Protein_Synthesis->Cell_Death

Caption: Proposed mechanism of antimicrobial action of Schiff bases.

Data on Antimicrobial Activity of Related Schiff Bases:

While specific MIC (Minimum Inhibitory Concentration) values for Schiff bases of this compound are not widely reported, the following table summarizes the activity of other nitroaniline-derived Schiff bases against common pathogens.

Schiff Base DerivativeBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)Reference
(E)-N-benzylidene-4-nitroanilineBacillus subtilis15-20Aspergillus niger12-18[7]
(E)-N-benzylidene-4-nitroanilineStaphylococcus aureus12-18Penicillium scup10-15[7]
(E)-N-benzylidene-4-nitroanilineEscherichia coli10-15--[7]
B. Anticancer Activity

The development of novel anticancer agents is a critical area of research. Schiff bases have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[2][9] The planar structure of some Schiff bases allows them to intercalate with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.[9]

Potential Anticancer Mechanism:

Anticancer_Mechanism Schiff_Base Schiff Base Derivative Cancer_Cell Cancer Cell Schiff_Base->Cancer_Cell DNA_Intercalation DNA Intercalation/Binding Cancer_Cell->DNA_Intercalation Apoptosis_Induction Induction of Apoptosis DNA_Intercalation->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest DNA_Intercalation->Cell_Cycle_Arrest Tumor_Growth_Inhibition Inhibition of Tumor Growth Apoptosis_Induction->Tumor_Growth_Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition

Caption: Potential mechanisms of anticancer activity of Schiff bases.

Cytotoxicity of a Related Schiff Base:

A novel Schiff base derived from 4-nitrobenzaldehyde demonstrated promising activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC₅₀ of 446.68 µg/mL, while showing insignificant activity against normal human gingival fibroblasts (NHGF) with an IC₅₀ of 977.24 µg/mL after 72 hours.[2]

C. Other Potential Applications
  • Antioxidant Activity: Schiff bases containing phenolic hydroxyl groups can act as potent antioxidants by scavenging free radicals.

  • Catalysis: Metal complexes of these Schiff bases can serve as efficient catalysts in various organic transformations.

  • Sensors: The chromogenic properties of some Schiff bases and their metal complexes can be utilized for the development of chemical sensors for the detection of specific ions or molecules.

IV. Safety and Handling

  • Hazards: These compounds are generally harmful if swallowed and can cause skin and serious eye irritation.[10][11] They may also cause an allergic skin reaction and respiratory irritation.[10]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[12]

    • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[12]

    • Do not eat, drink, or smoke when handling the chemical.[10]

V. Conclusion and Future Perspectives

Schiff bases derived from this compound represent a promising class of compounds with significant potential in medicinal chemistry and materials science. Their synthesis is straightforward, and their structures can be readily modified to fine-tune their biological and physical properties. While research specifically focused on this subclass is still in its early stages, the established biological activities of other nitro-substituted Schiff bases provide a strong rationale for their further investigation as potential antimicrobial and anticancer agents. Future research should focus on the synthesis of a broader library of these compounds, comprehensive evaluation of their biological activities with detailed structure-activity relationship (SAR) studies, and exploration of their potential in catalysis and sensor technology.

VI. References

  • Suresh, R., et al. (2020). Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines. Ovidius University Annals of Chemistry, 31(1), 55-59.

  • Usharani, M., Akila, E., & Rajavel, R. (2012). Mixed Ligand Schiff Base Complexes: Synthesis, Spectral Characterization and Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 4(1), 726-731.

  • Novotna, K., et al. (2013). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. European Journal of Medicinal Chemistry, 70, 541-549.

  • Thirunarayanan, G. (2020). Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines. ResearchGate. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Journal of Medicinal and Chemical Sciences, 4(5), 442-449.

  • Abdel-Rahman, L. H., et al. (2021). Metal complexes of novel Schiff base derived from iron sandwiched organometallic and 4‐nitro‐1,2‐phenylenediamine: Synthesis, characterization, DFT studies, antimicrobial activities and molecular docking. Applied Organometallic Chemistry, 35(5), e6195.

  • Al-Amiery, A. A., et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4- Nitro Benzaldehyde and Its Cytotoxic Activities. ResearchGate. Available at: [Link]

  • Ibrahim, M. N., et al. (2023). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu2+, Co2+, Cr3+ and Zn2+ Complexes. ResearchGate. Available at: [Link]

  • Ndahi, J. J., & Pindiga, Y. (2014). Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II). International Journal of Science and Technology, 3(4), 225-230.

  • Sridhar, S. K., et al. (2002). Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. Indian Journal of Pharmaceutical Sciences, 64(2), 161-165.

  • Anil Kumar, S., & Bhaskar, B. L. (2015). Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline. Asian Journal of Chemistry, 27(8), 2821-2826.

  • Murtaza, S., et al. (2014). Synthesis and biological evaluation of schiff bases of 4-aminophenazone as an anti-inflammatory, analgesic and antipyretic agent. Saudi Pharmaceutical Journal, 22(5), 453-462.

  • Jesmin, M., et al. (2009). Antitumour activities of some schiff bases derived from benzoin, salicylaldehyde, amino phenol and 2,4 dinitrophenyl hydrazine. Chiang Mai Journal of Science, 36(1), 20-31.

  • Uivarosi, V., et al. (2020). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 25(21), 5052.

  • Taha, M., et al. (2020). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Molecules, 25(18), 4259.

  • Ghasemzadeh, M. A., et al. (2011). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Journal of Chemistry, 23(12), 5343-5347.

  • Adamu, U., et al. (2018). Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. RSIS International. Available at: [Link]

  • Kumar, S. S., et al. (2023). N-BENZYLIDENE - 4 -NITROANILINE SCHIFF BASE COMPOUND CORROSION INHIBITION MILD STEEL IN ACIDIC MEDIA. Rasayan Journal of Chemistry, 16(2), 1234-1242.

  • Jameel, A. A., & Muthu, S. (2012). Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. International Journal of ChemTech Research, 4(1), 12-16.

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis, characterization, antimicrobial, antioxidant, and anti-inflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Journal of the Iranian Chemical Society, 19(10), 4269-4286.

  • Akeredolu, O., Adebusuyi, F. O., & Adeba, B. C. (2024). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. Nigerian Journal of Chemical Research, 29(2), 62-72.

  • Al-Ostath, A., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules, 27(22), 8006.

  • El-Sayed, Y. S., et al. (2022). Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. Polymers, 14(16), 3350.

  • Acros Organics. (2020). Safety Data Sheet: p-Nitroaniline. Retrieved from [Link]

Sources

Topic: Biological Activities of 4-Nitro-2-phenoxyaniline Derived Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and evaluation of the biological activities of Schiff bases derived from 4-nitro-2-phenoxyaniline. This class of compounds has garnered significant interest due to the versatile bio-activities conferred by the imine (-C=N-) linkage and the unique electronic and structural contributions of the this compound scaffold.[1][2] The protocols herein are designed to be robust and self-validating, offering detailed methodologies for assessing antimicrobial, anticancer, antioxidant, and anti-inflammatory potential.

Introduction: The Scientific Rationale

Schiff bases, characterized by the azomethine or imine functional group (-HC=N-), are a cornerstone in medicinal chemistry. Their synthetic accessibility and structural flexibility allow for the fine-tuning of steric and electronic properties to achieve desired biological effects.[1][3] The core scaffold, this compound, provides a unique combination of features:

  • Nitro Group (-NO₂): A strong electron-withdrawing group that can enhance the electrophilicity of the imine carbon and participate in redox processes, often contributing to antimicrobial and anticancer activities.[4][5]

  • Phenoxy Group (-OPh): A bulky, lipophilic moiety that can improve membrane permeability, a critical factor for cellular uptake and target engagement.

  • Imine Linkage (-HC=N-): The active center, crucial for chelation with metal ions and interaction with biological macromolecules. The nitrogen atom's lone pair of electrons and the π-system of the C=N bond are key to many biological interactions.[6][7]

This guide provides the foundational protocols to synthesize these promising compounds and systematically evaluate their therapeutic potential.

Synthesis and Characterization Workflow

The synthesis of Schiff bases from this compound is typically achieved through a straightforward condensation reaction with a suitable aldehyde or ketone. This reaction forms the characteristic imine bond.

Diagram: General Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants: 1. This compound 2. Substituted Aldehyde/Ketone Solvent Solvent System (e.g., Ethanol, Methanol) Reactants->Solvent Reaction Condensation Reaction (Reflux, 2-8 hours) Optional: Acid catalyst (e.g., Acetic Acid) Solvent->Reaction Workup Product Isolation (Cooling, Filtration) Reaction->Workup Purification Purification (Recrystallization from Ethanol) Workup->Purification FTIR FTIR Spectroscopy (Confirm C=N stretch, ~1630 cm⁻¹) Purification->FTIR Pure Schiff Base NMR ¹H & ¹³C NMR (Confirm imine proton, aromatic shifts) FTIR->NMR MS Mass Spectrometry (Confirm Molecular Weight) NMR->MS

Caption: Workflow for Schiff base synthesis and structural confirmation.

Protocol 2.1: General Synthesis of this compound Schiff Bases

Rationale: This protocol utilizes a condensation reaction, a fundamental process in organic chemistry for forming C=N bonds. Ethanol is a common solvent due to its ability to dissolve the reactants and its relatively high boiling point suitable for reflux. An acid catalyst like glacial acetic acid can be used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.[8]

Materials:

  • This compound

  • Substituted aromatic or aliphatic aldehyde (e.g., salicylaldehyde, vanillin, benzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, catalyst)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol with gentle heating and stirring.

  • To this solution, add an equimolar amount (10 mmol) of the selected aldehyde, also dissolved in a minimal amount of ethanol (approx. 10 mL).

  • (Optional) Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[9]

  • After completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation.[10]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Purify the Schiff base by recrystallization from hot ethanol to obtain a pure crystalline solid.

  • Dry the final product in a desiccator. Record the yield, melting point, and color.

Characterization:

  • FTIR: Confirm the formation of the Schiff base by identifying the characteristic imine (C=N) stretching vibration, typically observed in the 1580-1650 cm⁻¹ region, and the disappearance of the primary amine (-NH₂) and carbonyl (C=O) peaks of the reactants.[6][11]

  • ¹H-NMR: Look for the characteristic singlet of the azomethine proton (-CH=N-), which typically appears in the δ 8.0-9.0 ppm range.[6][12]

  • Mass Spectrometry: Confirm the molecular weight of the synthesized compound.

Protocols for Evaluating Biological Activity

This section details standardized, self-validating protocols to screen the synthesized Schiff bases for key biological activities. The inclusion of positive and negative controls is critical for the trustworthiness of the results.

Antimicrobial Activity Screening

Rationale: The agar well diffusion method is a widely used preliminary screening technique to assess the antimicrobial potential of new compounds.[13] It relies on the diffusion of the compound through an agar medium, creating a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well. The size of this zone correlates with the compound's potency.[14]

Diagram: Agar Well Diffusion Workflow

G A Prepare & Sterilize Nutrient Agar Medium B Pour Seeded Agar Plates (Inoculated with standardized microbial culture, 0.5 McFarland) A->B C Create Wells (Use sterile cork borer, 6-8 mm) B->C D Load Wells with Samples - Test Compound (in DMSO) - Positive Control (e.g., Ciprofloxacin) - Negative Control (DMSO) C->D E Incubate Plates (37°C for 24h for bacteria 28°C for 48h for fungi) D->E F Measure Zone of Inhibition (mm) E->F

Caption: Standard workflow for antimicrobial susceptibility testing.

Protocol 3.1.1: Agar Well Diffusion Assay

Materials:

  • Synthesized Schiff bases

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes, sterile cork borer, micropipettes

  • Positive controls: Ciprofloxacin or Streptomycin (for bacteria), Nystatin (for fungi)

  • Negative control: Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare Media: Prepare and sterilize the appropriate agar medium according to the manufacturer's instructions.[10]

  • Prepare Inoculum: Prepare a standardized microbial inoculum equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Seed Plates: Cool the molten agar to 45-50°C. Add the standardized inoculum to the molten agar, mix gently, and pour into sterile Petri dishes. Allow the agar to solidify completely in a laminar flow hood.

  • Create Wells: Using a sterile cork borer, punch uniform wells (e.g., 6 mm diameter) into the seeded agar plates.

  • Load Samples: Prepare stock solutions of the Schiff bases in DMSO (e.g., 1 mg/mL). Carefully pipette a fixed volume (e.g., 100 µL) of each test compound solution into separate wells.

  • Load Controls: In separate wells on the same plate, load 100 µL of the positive control antibiotic and 100 µL of the negative control (DMSO).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[13]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

Data Interpretation:

  • A zone of inhibition around the test compound well indicates antimicrobial activity.

  • The negative control (DMSO) should show no zone of inhibition.

  • Compare the zone diameters of the test compounds to the positive control.

  • Compounds showing significant activity can be selected for further quantitative analysis, such as Minimum Inhibitory Concentration (MIC) determination.

Compound Concentration Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli
Schiff Base 1100 µ g/well 1814
Schiff Base 2100 µ g/well 2217
Ciprofloxacin10 µ g/well 3028
DMSO100 µL00
Table 1: Example Data Representation for Antimicrobial Screening.
Anticancer Activity (Cytotoxicity) Screening

Rationale: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl-tetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantitative determination of cytotoxicity. This is a standard first-pass assay to determine a compound's potential as an anticancer agent.[2][16]

Diagram: MTT Cytotoxicity Assay Workflow

G A Seed Cancer Cells in 96-well plate (e.g., MCF-7, HeLa) B Incubate for 24h (Allow cell attachment) A->B C Treat Cells (Add serial dilutions of Schiff bases) B->C D Incubate for 48-72h C->D E Add MTT Reagent (Incubate for 4h) D->E F Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) E->F G Read Absorbance (at ~570 nm) F->G H Calculate % Viability & IC₅₀ Value G->H

Caption: Step-by-step workflow for determining compound cytotoxicity.

Protocol 3.2.1: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[17]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Positive control (e.g., Doxorubicin, Cisplatin)

  • Multichannel pipette, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Schiff bases and the positive control drug in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 1 µM to 100 µM). Include wells with untreated cells (vehicle control).

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Collection: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the % viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Insight: Potent anticancer activity may be attributed to the ability of the Schiff base to interact with nuclear DNA, triggering apoptosis.[2] The nitro group can also play a role in modulating intracellular redox equilibrium, which is often dysregulated in cancer cells.[4][5]

Antioxidant Activity Screening

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of compounds.[18] DPPH is a stable free radical with a deep purple color and an absorption maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule, leading to a decrease in absorbance.[19]

Protocol 3.3.1: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Synthesized Schiff bases

  • Positive control: Ascorbic acid or Trolox

  • 96-well plate or spectrophotometer cuvettes

Procedure:

  • Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.[19]

  • Prepare Sample Solutions: Prepare stock solutions of the Schiff bases and the positive control in methanol at various concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample solution. The control well will contain 100 µL of DPPH and 100 µL of methanol.

  • Incubation: Shake the plate gently and incubate at room temperature in the dark for 30 minutes.

  • Data Collection: Measure the absorbance of all samples at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula:

    • % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Plot the % scavenging against the compound concentration to determine the SC₅₀ or IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Compound IC₅₀ (µg/mL)
Schiff Base 185.2
Schiff Base 255.7
Ascorbic Acid8.3
Table 2: Example Data for Antioxidant Activity.
Anti-inflammatory Activity Screening

Rationale: Inflammation is often mediated by cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2.[20] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[20] An in-vitro COX inhibition assay measures a compound's ability to block the production of prostaglandins from arachidonic acid, the key function of these enzymes. Assessing activity against both isoforms helps determine the compound's selectivity and potential for reduced side effects.[21]

Protocol 3.4.1: In-Vitro COX Inhibition Assay (Fluorometric/Colorimetric)

Note: This protocol is a general guideline. It is highly recommended to use a commercial COX inhibitor screening kit for validated and reproducible results.[20][22][23]

Principle: The assay measures the peroxidase activity of COX. The COX component converts arachidonic acid to PGG₂, and the peroxidase component reduces PGG₂ to PGH₂. This peroxidase activity is measured using a probe that generates a colorimetric or fluorescent signal.

Materials:

  • Commercial COX Inhibitor Screening Kit (e.g., from Cayman Chemical, Sigma-Aldrich) which includes:

    • COX-1 and COX-2 enzymes

    • Assay Buffer

    • Heme

    • Fluorometric/Colorimetric Probe

    • Arachidonic Acid (substrate)

  • Synthesized Schiff bases

  • Positive controls: SC-560 (COX-1 selective), Celecoxib (COX-2 selective), Ibuprofen (non-selective)

  • 96-well plate (black plates for fluorescence)

  • Microplate reader (fluorometric or colorimetric)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit's manual.

  • Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes in the provided buffer.

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, enzyme (either COX-1 or COX-2), and the test compound (Schiff base) or control inhibitor at various concentrations. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the arachidonic acid substrate to all wells to initiate the reaction.

  • Signal Development: Immediately add the detection probe. The peroxidase activity will generate a signal.

  • Data Collection: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 405-420 nm) over time or at a fixed endpoint as directed by the kit protocol.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration and determine the IC₅₀ value for both COX-1 and COX-2. The selectivity index can be calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2).

References

  • Ma'rufah, L., Hanapi, A., Ningsih, R., & Fasya, A. G. (2021). Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and Their Utilization as Corrosion Inhibitors. Atlantis Press. Available from: [Link]

  • Vaidehi, B. N. B., Tejawi, K. S., Prabhakar, N. V., & Devi, L. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 4-NITRO SCHIFF BASES. International Journal of Pharma and Bio Sciences. Available from: [Link]

  • Ma'rufah, L., Hanapi, A., Ningsih, R., & Fasya, A. G. (2021). Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and. SciSpace. Available from: [Link]

  • Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95. Available from: [Link]

  • Reyes-García, E. A., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. MDPI. Available from: [Link]

  • Vaidehi, B. N. B., et al. (n.d.). Synthesis, characterization and biological evaluation of 4-NITRO schiffbases. ResearchGate. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. Available from: [Link]

  • (n.d.). VANILLIN AND 4-NITROANILLINE DERIVED SCHIFF-BASE AND ITS NICKEL(II) COMPLEX: SPECTRAL ANALYSIS AND ANTIBACTERIAL INVESTIGATION. ResearchGate. Available from: [Link]

  • (n.d.). Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Der Pharma Chemica. Available from: [Link]

  • Usharani, M., Akila, E., & Rajavel, R. (2012). Mixed Ligand Schiff Base Complexes: Synthesis, Spectral Characterization and Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 4(1), 726-731. Available from: [Link]

  • Salehi, B., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. MDPI. Available from: [Link]

  • (n.d.). Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. RSIS International. Available from: [Link]

  • Sridevi, G., & Antony, S. A. (2022). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry. Available from: [Link]

  • Sridevi, G., Antony, S. A., & Angayarkani, R. (2019). Schiff Base Metal Complexes as Anticancer Agents. SciSpace. Available from: [Link]

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  • Ikotun, A. A., et al. (2012). Ring deactivating effect on antimicrobial activities of metal complexes of the schiff base of p-nitroaniline and isatin. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Chauhan, V., et al. (2023). A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. ResearchGate. Available from: [Link]

  • Husain, A., et al. (2014). Schiff's Base Derivatives Bearing Nitroimidazole and Quinoline Nuclei: New Class of Anticancer Agents and Potential EGFR Tyrosine Kinase Inhibitors. PubMed. Available from: [Link]

  • (2024). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available from: [Link]

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Application Note: Enhancing the Detection of 4-Nitro-2-phenoxyaniline Through Targeted Derivatization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents detailed methodologies for the chemical derivatization of 4-Nitro-2-phenoxyaniline (4N2PA), a critical intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide.[1][2] Given its potential as a process-related impurity, sensitive and robust analytical methods for its detection are paramount in pharmaceutical quality control. This guide explores pre-column derivatization techniques for enhancing the detectability of 4N2PA using High-Performance Liquid Chromatography (HPLC) with fluorescence and UV-Vis detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS). We provide scientifically grounded, step-by-step protocols for derivatization with dansyl chloride and fluorescamine for HPLC analysis, and silylation for GC-MS analysis. Furthermore, a colorimetric method based on diazotization is discussed. The causality behind experimental choices, self-validating system designs, and references to authoritative sources are integrated to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatizing this compound

This compound (4N2PA) is a key precursor in the synthesis of Nimesulide.[1][2] Its presence as an impurity in the final drug product must be strictly controlled to ensure safety and efficacy. While 4N2PA possesses a chromophore, its native absorbance may not provide sufficient sensitivity for trace-level quantification in complex matrices. Chemical derivatization offers a strategic approach to significantly enhance its detectability by introducing a tag that either has a high molar absorptivity, fluoresces, or improves its chromatographic behavior and mass spectrometric ionization.

This application note will detail three primary derivatization strategies targeting the primary aromatic amine functionality of 4N2PA:

  • Fluorescent Labeling: For highly sensitive HPLC-based quantification.

  • Silylation: To increase volatility and thermal stability for GC-MS analysis.

  • Diazotization and Coupling: For colorimetric detection using UV-Vis spectrophotometry.

Derivatization Strategies for Enhanced HPLC Detection

Pre-column derivatization is a powerful technique to improve the sensitivity and selectivity of HPLC methods.[3] By attaching a fluorescent tag to the primary amine of 4N2PA, we can leverage the high sensitivity of fluorescence detectors.

Strategy 1: Dansylation for HPLC with Fluorescence Detection

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines to produce highly fluorescent and stable sulfonamide adducts.[3][4] This method is well-established for the analysis of amino acids and other primary amine-containing compounds.[4][5]

The reaction proceeds via nucleophilic attack of the amino group of 4N2PA on the sulfonyl chloride of dansyl chloride, releasing HCl. The reaction is typically carried out in an alkaline medium to neutralize the liberated HCl and to ensure the amine is in its more nucleophilic free base form. The resulting dansyl-4N2PA derivative exhibits strong fluorescence, enabling detection at picomole levels.

Diagram: Dansylation of this compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 4N2PA This compound Dansyl_4N2PA Fluorescent Dansyl-4N2PA Derivative 4N2PA->Dansyl_4N2PA Nucleophilic Attack Dansyl_Cl Dansyl Chloride Dansyl_Cl->Dansyl_4N2PA Conditions Alkaline pH (e.g., Sodium Bicarbonate Buffer) Acetonitrile Solvent Elevated Temperature (e.g., 60°C) Conditions->Dansyl_4N2PA HCl HCl

Caption: Workflow for the dansylation of this compound.

Materials:

  • This compound (4N2PA) standard

  • Dansyl chloride solution (1 mg/mL in acetone, freshly prepared)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Acetone (HPLC grade)

  • Hydrochloric acid (1 M)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Heating block or water bath

  • HPLC system with a fluorescence detector and a C18 column

Procedure:

  • Standard Preparation: Prepare a stock solution of 4N2PA in methanol (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with methanol.

  • Derivatization Reaction: a. To 100 µL of the 4N2PA standard solution in a microcentrifuge tube, add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.5). b. Add 200 µL of the dansyl chloride solution. c. Vortex the mixture for 1 minute. d. Incubate the mixture at 60°C for 30 minutes in the dark.

  • Reaction Quenching: Add 100 µL of 1 M HCl to stop the reaction.

  • Sample Preparation for HPLC: a. Evaporate the solvent under a gentle stream of nitrogen. b. Reconstitute the residue in 500 µL of the initial mobile phase. c. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient elution with A: Water and B: Acetonitrile

    • Gradient Program: Start with 50% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Fluorescence Detector: Excitation at 340 nm, Emission at 525 nm.

ParameterValueRationale
Reagent Dansyl ChlorideReacts with primary amines to form highly fluorescent derivatives.
pH 9.5Ensures the amine is deprotonated and highly nucleophilic.
Temperature 60°CAccelerates the reaction rate.
Time 30 minutesAllows for complete derivatization.
Detection Fluorescence (Ex: 340 nm, Em: 525 nm)Provides high sensitivity and selectivity.
Strategy 2: Fluorescamine Derivatization for Rapid Screening

Fluorescamine is a non-fluorescent reagent that reacts almost instantaneously with primary amines at room temperature to form fluorescent pyrrolinone derivatives.[6][7] This makes it an excellent choice for high-throughput screening.

The reaction of fluorescamine with the primary amine of 4N2PA is extremely rapid, with a half-life of milliseconds.[6] The reagent itself and its hydrolysis products are non-fluorescent, leading to low background signals.[7] The derivatization is performed in a buffered aqueous solution at a slightly alkaline pH.

Materials:

  • This compound (4N2PA) standard

  • Fluorescamine solution (0.3 mg/mL in acetone, freshly prepared)

  • Borate buffer (0.2 M, pH 9.0)

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • HPLC system with a fluorescence detector and a C18 column

Procedure:

  • Standard Preparation: Prepare a stock solution of 4N2PA in methanol and dilute to working concentrations.

  • Derivatization Reaction: a. To 500 µL of the 4N2PA standard solution in a vial, add 500 µL of 0.2 M borate buffer (pH 9.0). b. While vortexing, rapidly add 250 µL of the fluorescamine solution. c. Continue vortexing for 1 minute. The reaction is complete almost instantly.

  • HPLC Analysis:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min

    • Fluorescence Detector: Excitation at 390 nm, Emission at 475 nm.

ParameterValueRationale
Reagent FluorescamineRapid reaction with primary amines, low background fluorescence.
pH 9.0Optimal for the derivatization reaction.
Temperature Room TemperatureThe reaction is instantaneous.
Time ~1 minuteSufficient for complete reaction.
Detection Fluorescence (Ex: 390 nm, Em: 475 nm)High sensitivity for the pyrrolinone derivative.

Derivatization for Enhanced GC-MS Detection

For analysis by Gas Chromatography (GC), 4N2PA's polarity and potential for thermal degradation can be problematic. Silylation is a common derivatization technique to address these issues by replacing active hydrogens on the amine group with a less polar and more thermally stable trimethylsilyl (TMS) group.[8]

Strategy 3: Silylation for GC-MS Analysis

Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used to derivatize compounds with active hydrogens.

BSTFA reacts with the primary amine of 4N2PA to form a di-TMS derivative, increasing its volatility and thermal stability. This leads to improved peak shape and reduced tailing during GC analysis. The mass spectrum of the TMS derivative will show a characteristic molecular ion and fragmentation pattern, aiding in identification and quantification.

Diagram: Silylation of this compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 4N2PA This compound TMS_4N2PA Volatile di-TMS-4N2PA Derivative 4N2PA->TMS_4N2PA BSTFA BSTFA BSTFA->TMS_4N2PA Conditions Anhydrous Conditions Elevated Temperature (e.g., 70°C) Conditions->TMS_4N2PA

Caption: Silylation workflow for GC-MS analysis of this compound.

Materials:

  • This compound (4N2PA) standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (anhydrous)

  • Heating block

  • GC-MS system with a suitable capillary column

Procedure:

  • Standard Preparation: Prepare a stock solution of 4N2PA in anhydrous pyridine.

  • Derivatization Reaction: a. In a GC vial, add 100 µL of the 4N2PA solution. b. Add 100 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-550.

ParameterValueRationale
Reagent BSTFA + 1% TMCSEffective silylating agent for primary amines.
Solvent Anhydrous PyridineGood solvent for the analyte and reagent, and acts as an HCl scavenger.
Temperature 70°CEnsures complete derivatization.
Time 30 minutesSufficient for the reaction to go to completion.
Detection Mass SpectrometryProvides structural information and high selectivity.

Colorimetric Detection via Diazotization

A simpler, yet effective method for the quantification of 4N2PA involves diazotization of the primary aromatic amine followed by coupling with a suitable aromatic compound to form a highly colored azo dye. This method is amenable to UV-Vis spectrophotometry.

Underlying Principle & Causality

The primary aromatic amine of 4N2PA is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and an acid). This diazonium salt is then coupled with an electron-rich aromatic compound, such as 8-hydroxyquinoline, to form a stable and intensely colored azo compound. The absorbance of this colored solution is proportional to the concentration of 4N2PA. A spectrophotometric method for 4N2PA using this principle has been reported, with the resulting complex showing maximum absorbance at 560 nm.[1]

Conclusion

The derivatization of this compound is a crucial step for its sensitive and reliable quantification in pharmaceutical analysis. This application note provides a comprehensive overview and practical protocols for three distinct derivatization strategies. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, the available instrumentation, and the sample throughput. For high sensitivity, HPLC with fluorescence detection after derivatization with dansyl chloride or fluorescamine is recommended. For confirmatory analysis with structural elucidation, GC-MS with silylation is a powerful technique. For simpler, routine analysis, colorimetric detection via diazotization offers a viable alternative. These methods provide the foundation for developing and validating robust analytical procedures for the quality control of Nimesulide and other pharmaceutical products where 4N2PA is a potential impurity.

References

  • Kumar, S. A., & Bhaskar, B. L. (2015). Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline. Asian Journal of Chemistry, 27(10), 3907-3912.
  • Manjunath, H. R., Shreenivasa, M. T., Mahendra, M., Mohan Kumar, T. M., Kumara Swamy, B. E., & Sridhar, M. A. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1255.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 223329, this compound. Retrieved from [Link]

  • Kang, X., et al. (2006). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biologic. Clinica Chimica Acta, 366(1-2), 352-356.
  • Chulabhorn Research Institute. (n.d.). Fluorescamine: Characteristics, Scope and Applications. Retrieved from [Link]

  • Li, W., et al. (2017).
  • Chhanikar, A. V., & Pande, V. V. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13.
  • Beach, D. G., Liu, H., & Quilliam, M. A. (2015). Sensitive determination of domoic acid in mussel tissue using dansyl chloride derivatization and liquid chromatography-mass spectrometry. Analytical Methods, 7(18), 7558-7566.
  • Kumar, A., & Bhaskar, B. L. (2017). Spectrophotometric evaluation of nimesulide impurity d: this compound using 8-hydroxyquinoline as oxidative coupling reagent. International Journal of Pharmaceutical Sciences and Research, 8(7), 3025-3030.
  • Molnár, A., et al. (2015). Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS. Analytical Chemistry, 87(21), 10924-10931.
  • Metabolomics Workbench. (n.d.). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Retrieved from [Link]

  • da Silva, M. C. H., et al. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry, 10(41), 54-72.
  • Gatti, R., et al. (2004). HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. Journal of Pharmaceutical and Biomedical Analysis, 34(5), 987-996.
  • Sci-Hub. (n.d.). This compound. Retrieved from [Link]

  • Laserna, J. J., & Navas, M. J. (1991). Evaluation of Fluorescamine as a Phosphogenic Derivatizing Reagent of Primary Amines. Microchemical Journal, 44(2), 159-164.
  • ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Retrieved from [Link]

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AT1 angiotensin receptor antagonist activity of 4-Nitro-2-phenoxyaniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the exploration of 4-Nitro-2-phenoxyaniline derivatives as potential Angiotensin II Type 1 (AT1) receptor antagonists.

Introduction: Targeting the Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis. A key effector molecule in this system, Angiotensin II (AngII), exerts its potent vasoconstrictive effects primarily through the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor (GPCR).[1] Activation of the AT1R leads to a cascade of physiological responses including smooth muscle contraction, aldosterone secretion, and sympathetic nervous system activation, all of which contribute to elevating blood pressure.[2][3][4] Consequently, blocking this interaction with AT1R antagonists, commonly known as Angiotensin II Receptor Blockers (ARBs), is a cornerstone of modern antihypertensive therapy.[2][5]

Commercially successful ARBs, or "sartans," were developed through rational drug design, often mimicking the C-terminus of Angiotensin II.[1] These molecules typically feature a biphenyl scaffold with an acidic group, such as a tetrazole or carboxylic acid, which is crucial for receptor interaction.[1][6] This guide focuses on a novel chemical scaffold, This compound , as a versatile starting point for the synthesis and evaluation of new AT1R antagonists. Phenoxyaniline derivatives are valuable intermediates in pharmaceutical synthesis, offering a unique structural framework to explore new chemical space and develop next-generation antihypertensive agents.[7]

This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for identifying and characterizing the AT1R antagonist activity of novel this compound derivatives, from initial synthesis to in vivo validation.

Section 1: Synthetic Strategy & Workflow

The core objective is to synthesize a library of derivatives based on the this compound scaffold. The synthetic route is designed to be modular, allowing for the introduction of diverse chemical moieties at key positions to probe the structure-activity relationship (SAR). The general strategy involves an initial condensation to form the core ether linkage, followed by functionalization to introduce groups known to be important for AT1R binding, such as an acidic moiety on a biphenyl extension.

General Synthetic Protocol for this compound Derivatives:
  • Step 1: Ullmann Condensation (Ether Formation): The synthesis begins with the condensation of an o-halonitrobenzene (e.g., o-chloronitrobenzene) with a substituted phenol. This classic reaction forms the core phenoxyaniline ether linkage.[7]

    • Rationale: This step establishes the foundational diaryl ether structure of the target compound series. The choice of substituted phenols allows for initial diversity in one of the aromatic rings.

  • Step 2: Reduction of the Nitro Group: The nitro group is reduced to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation).

    • Rationale: The resulting aniline is a versatile chemical handle for subsequent diversification reactions, such as amide bond formation or alkylation.

  • Step 3: Coupling with the Biphenyl Moiety: The aniline is then coupled to a functionalized biphenyl group, typically a biphenylmethyl bromide derivative bearing a protected acidic group (e.g., a triphenylmethyl-protected tetrazole or a t-butyl ester).

    • Rationale: The biphenylmethyl tetrazole or carboxylate is a critical pharmacophore found in most potent sartans.[1] This step introduces the key structural element required for high-affinity binding to the AT1 receptor.

  • Step 4: Deprotection: The final step involves the removal of the protecting group from the acidic moiety to yield the active antagonist.

    • Rationale: A free acidic group (tetrazole or carboxylic acid) is essential for mimicking the terminal carboxylate of Angiotensin II and forming critical interactions within the AT1R binding pocket.[6]

G cluster_start Starting Materials cluster_synth Synthesis & Diversification A o-Halonitrobenzene S1 Step 1: Ullmann Condensation A->S1 B Substituted Phenol B->S1 Core This compound Core S1->Core S2 Step 2: Nitro Group Reduction Amine Functionalized Aniline Intermediate S2->Amine S3 Step 3: Coupling with Biphenyl Moiety Protected Protected Derivative Library S3->Protected S4 Step 4: Deprotection Final Final Derivative Library for Screening S4->Final Core->S2 Amine->S3 Protected->S4

Figure 1. General synthetic workflow for the generation of a this compound derivative library.

Section 2: In Vitro Characterization Protocols

Once synthesized, the compounds must be evaluated for their ability to bind to the AT1 receptor and block its function. A two-tiered approach is employed: a primary binding assay to determine affinity, followed by a secondary functional assay to confirm antagonism.

Protocol 1: AT1 Receptor Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound for the AT1 receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of the test compounds for the human AT1 receptor.

Materials:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human AT1 receptor.

  • Radioligand: ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II (a high-affinity, non-selective AngII analog).

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known unlabeled AT1R antagonist, such as Losartan.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Instrumentation: 96-well filter plates (e.g., GF/C), vacuum filtration manifold, and a gamma counter.

Methodology:

  • Membrane Preparation:

    • Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes.

    • Wash the pellet with fresh buffer and re-centrifuge.

    • Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via BCA assay).

    • Rationale: Isolating the cell membranes concentrates the target receptor, increasing the signal-to-noise ratio of the assay.[8]

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 150 µL of membrane suspension, 50 µL of assay buffer, and 50 µL of ¹²⁵I-[Sar¹,Ile⁸]AngII (at a final concentration near its Kₑ).

    • Non-specific Binding (NSB) Wells: Add 150 µL of membrane suspension, 50 µL of unlabeled Losartan (10 µM final), and 50 µL of ¹²⁵I-[Sar¹,Ile⁸]AngII.

      • Rationale: The excess unlabeled ligand saturates all specific receptor sites, so any remaining radioligand binding is considered non-specific (e.g., to the filter or lipids).[9]

    • Competition Wells: Add 150 µL of membrane suspension, 50 µL of test compound (at various concentrations), and 50 µL of ¹²⁵I-[Sar¹,Ile⁸]AngII.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.[8]

  • Filtration and Washing:

    • Rapidly terminate the reaction by vacuum filtering the contents of each well through the pre-soaked filter plate.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

    • Rationale: Rapid filtration and cold washes are critical to minimize the dissociation of the radioligand from the receptor during the separation step.[8][10]

  • Counting and Data Analysis:

    • Dry the filter mat and measure the radioactivity in each well using a gamma counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[8]

Protocol 2: Functional Antagonism via Calcium Mobilization Assay

The AT1 receptor is coupled to the Gq protein, which upon activation, triggers the release of intracellular calcium (Ca²⁺) stores.[11] This assay measures a compound's ability to block AngII-induced Ca²⁺ flux, providing a direct readout of its functional antagonist activity.

Objective: To determine the potency (IC₅₀) of test compounds in blocking AngII-stimulated intracellular calcium release.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human AT1 receptor.

  • Agonist: Angiotensin II.

  • Calcium Indicator Dye: Fluo-4 AM or a similar cell-permeant calcium-sensitive dye.

  • Anion Transport Inhibitor: Probenecid.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating:

    • Seed the AT1R-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

    • Rationale: A confluent monolayer of cells ensures a robust and uniform fluorescent signal upon stimulation.

  • Dye Loading:

    • Aspirate the growth medium and add the loading buffer containing the Fluo-4 AM dye and probenecid.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

    • Rationale: Probenecid inhibits organic anion transporters, which can prematurely pump the dye out of the cytoplasm, thereby ensuring adequate dye retention and a stable baseline signal.[12]

  • Compound Pre-incubation:

    • Wash the cells gently with assay buffer to remove excess dye.

    • Add varying concentrations of the test compounds (or vehicle control) to the wells and incubate for 15-30 minutes.

    • Rationale: This pre-incubation period allows the antagonist to bind to the AT1 receptors before the agonist is introduced.

  • Fluorescence Measurement and Agonist Addition:

    • Place the cell plate into the fluorescence reader and monitor the baseline fluorescence.

    • The instrument automatically injects a pre-determined concentration of Angiotensin II (typically the EC₈₀) into each well.

    • Continue to record the fluorescence intensity for 60-120 seconds post-injection.

    • Rationale: Using an EC₈₀ concentration of the agonist provides a strong signal that is still sensitive to competitive inhibition, creating a suitable window to measure antagonist potency.

  • Data Analysis:

    • The change in fluorescence (Peak - Baseline) is calculated for each well.

    • Normalize the data, setting the response in the absence of an antagonist (AngII only) as 100% and the response with no AngII as 0%.

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the AngII-induced calcium response.

G cluster_invitro In Vitro Screening Cascade Start Synthesized Derivative Library BindingAssay Protocol 1: Radioligand Binding (Determine Affinity - Ki) Start->BindingAssay Decision1 High Affinity? (e.g., Ki < 1 µM) BindingAssay->Decision1 FunctionalAssay Protocol 2: Calcium Mobilization (Confirm Functional Blockade - IC50) Decision1->FunctionalAssay Yes Inactive Inactive / Low Potency Decision1->Inactive No Decision2 Potent Antagonist? (e.g., IC50 < 1 µM) FunctionalAssay->Decision2 Decision2->Inactive No Hits Promising Hits for In Vivo Testing Decision2->Hits Yes

Figure 2. Decision-making workflow for the in vitro characterization of novel AT1R antagonists.

Section 3: In Vivo Antihypertensive Activity Protocol

Compounds that demonstrate high affinity and potent functional antagonism in vitro are advanced to in vivo models to assess their ability to lower blood pressure.

Protocol 3: Blood Pressure Measurement in a Hypertensive Rodent Model

Objective: To evaluate the antihypertensive efficacy and duration of action of lead compounds in a conscious, hypertensive rat model.

Model: Spontaneously Hypertensive Rats (SHR) or a renin-dependent model such as the two-kidney, one-clip (2K1C) Goldblatt model.

  • Rationale: Using a hypertensive model, particularly a renin-dependent one, is more clinically relevant for testing ARBs than using normotensive animals, as the RAS is upregulated and contributes to the elevated blood pressure.[13][14]

Blood Pressure Measurement Methods:

  • Non-Invasive Tail-Cuff Plethysmography:

    • Description: A cuff is placed around the base of the rat's tail to occlude blood flow, and a sensor detects the return of blood flow as the cuff is deflated. This provides systolic blood pressure readings.[15][16]

    • Advantages: Less invasive, lower cost, does not require surgery.

    • Disadvantages: Can be stressful for the animal (requiring restraint and heating), which can affect readings; generally provides less accurate and only intermittent data compared to telemetry.[17][18]

  • Invasive Radiotelemetry (Gold Standard):

    • Description: A small telemetry transmitter is surgically implanted, with its catheter inserted into an artery (e.g., carotid or femoral). The device continuously measures and transmits blood pressure, heart rate, and activity data from a conscious, freely moving animal.[18][19]

    • Advantages: Provides continuous, highly accurate, and reliable long-term data from unstressed animals.[19]

    • Disadvantages: Requires survival surgery, is more expensive, and is technically demanding.

General Experimental Procedure (using Telemetry):

  • Surgical Implantation: Surgically implant telemetry transmitters according to the manufacturer's protocol. Allow animals a recovery period of at least 7-10 days.

  • Baseline Recording: Record baseline blood pressure and heart rate for 24-48 hours to establish a stable pre-dose measurement for each animal.

  • Compound Administration: Administer the test compound via oral gavage (p.o.) or intravenous injection (i.v.) at various doses. A vehicle control group must be included.

  • Post-Dose Monitoring: Continuously monitor blood pressure and heart rate for at least 24 hours post-administration.

  • Data Analysis:

    • Average the blood pressure data into time bins (e.g., 15-minute or 1-hour intervals).

    • Calculate the change in mean arterial pressure (MAP) from the baseline for each animal at each time point.

    • Determine the peak reduction in blood pressure and the duration of the antihypertensive effect.

    • Compare the effects of different doses to establish a dose-response relationship.

Section 4: Data Integration and SAR Analysis

The ultimate goal is to connect the chemical structure of the synthesized derivatives to their biological activity. By integrating the data from all three protocols, a structure-activity relationship (SAR) can be established to guide the design of more potent and effective compounds.

Data Summary Table (Hypothetical Data):

Compound IDR¹ GroupR² GroupKᵢ (nM) (Binding)IC₅₀ (nM) (Functional)Max BP Reduction (%) @ 10 mg/kg p.o.
Ref-Cmpd HH>10,000>10,000< 5%
DER-01 ClH54085012%
DER-02 H-COOH8512025%
DER-03 H-Tetrazole152238%
DER-04 Cl-Tetrazole81145%

SAR Interpretation:

  • Importance of the Acidic Group: The data clearly shows that adding an acidic group (R²) is critical for activity. The unsubstituted reference compound is inactive. The carboxylic acid derivative (DER-02) shows moderate activity, while the tetrazole bioisostere (DER-03) is significantly more potent, a common finding in ARB development.[6]

  • Synergistic Effects: The combination of a chloro-substituent at the R¹ position and the tetrazole at R² (DER-04) results in the most potent compound in this series, suggesting a favorable interaction of the chloro group within a hydrophobic pocket of the receptor.

  • Correlation: A strong correlation between high binding affinity (low Kᵢ), potent functional antagonism (low IC₅₀), and significant in vivo blood pressure reduction validates the screening cascade.

G cluster_sar Structure-Activity Relationship (SAR) Logic cluster_r2 R² Position (Biphenyl Moiety) cluster_r1 R¹ Position (Phenoxy Ring) Base This compound Scaffold (Inactive) R2_H R² = H (Low Activity) Base->R2_H R1_H R¹ = H (Baseline) Base->R1_H R2_COOH R² = COOH (Moderate Activity) R2_H->R2_COOH + Activity R2_Tet R² = Tetrazole (High Activity) R2_COOH->R2_Tet ++ Activity Conclusion Optimal Compound: R¹=Cl, R²=Tetrazole (Synergistic Effect) R2_Tet->Conclusion R1_Cl R¹ = Cl (Enhances Potency) R1_H->R1_Cl + Potency R1_Cl->Conclusion

Figure 3. A conceptual diagram illustrating the structure-activity relationship based on hypothetical data.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel AT1 receptor antagonists. The systematic application of the protocols detailed in this guide—from modular synthesis and high-throughput in vitro screening to definitive in vivo validation—provides a robust framework for identifying lead candidates. By carefully analyzing the structure-activity relationships derived from this workflow, researchers can rationally design and optimize new chemical entities with the potential to become effective therapeutics for hypertension and other cardiovascular diseases.

References

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  • Kurtz, A. et al. (2023). Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. Hypertension. Available at: [Link]

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Application Notes and Protocols for 4-Nitro-2-phenoxyaniline Derivatives as Potential Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Weed Management

The relentless pursuit of effective and selective herbicides is a cornerstone of modern agriculture and vegetation management. Within the vast chemical landscape of potential herbicidal compounds, diphenyl ether derivatives have long been recognized for their potent bioactivity.[1][2][3] This document provides detailed application notes and protocols for the exploration of a specific subclass: 4-Nitro-2-phenoxyaniline derivatives. These compounds, sharing the core diphenyl ether scaffold, present a promising avenue for the development of novel herbicides, potentially with unique selectivity and efficacy profiles.

Historically, this compound has been primarily recognized as a key intermediate in the synthesis of pharmaceuticals like Nimesulide.[1][2][3] However, the broader family of biphenyl ether derivatives has demonstrated a wide range of biological activities, including notable herbicidal effects.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the herbicidal applications of novel this compound derivatives. We will delve into their proposed mechanism of action, provide detailed protocols for synthesis and bioassays, and discuss the critical structure-activity relationships that govern their efficacy.

Proposed Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

The primary mode of action for most diphenyl ether herbicides is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[4][5][6][7] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophylls and hemes.

The Cascade of Phytotoxicity:

  • Competitive Inhibition: this compound derivatives are hypothesized to act as competitive inhibitors of PPO, binding to the active site of the enzyme and preventing its natural substrate, protoporphyrinogen IX, from binding.[7]

  • Accumulation of Protoporphyrinogen IX: This inhibition leads to the accumulation of protoporphyrinogen IX within the cell.

  • Extracellular Oxidation: The excess protoporphyrinogen IX is then oxidized to protoporphyrin IX by other, less specific oxidases located outside the normal biosynthetic pathway, primarily in the cytoplasm.

  • Photosensitization and Oxidative Stress: Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen.[8]

  • Membrane Damage and Cell Death: These reactive oxygen species initiate a cascade of lipid peroxidation, leading to the rapid destruction of cell membranes. This results in cellular leakage, loss of compartmentalization, and ultimately, cell death, which manifests as necrotic lesions on the plant tissue.[8]

Below is a diagram illustrating the proposed mechanism of action:

PPO_Inhibition ALA 5-Aminolevulinic Acid PBG Porphobilinogen ALA->PBG UPGIII Uroporphyrinogen III PBG->UPGIII CPGIII Coproporphyrinogen III UPGIII->CPGIII PPGIX Protoporphyrinogen IX CPGIII->PPGIX PPO Protoporphyrinogen Oxidase (PPO) PPGIX->PPO Substrate PPGIX_cytoplasm Protoporphyrinogen IX (leaks to cytoplasm) PPGIX->PPGIX_cytoplasm Accumulates & Leaks PPIX_chloroplast Protoporphyrin IX (in plastid) PPO->PPIX_chloroplast Catalyzes Herbicide This compound Derivative Herbicide->PPO Inhibits Chlorophyll Chlorophyll PPIX_chloroplast->Chlorophyll Heme Heme PPIX_chloroplast->Heme PPIX_cytoplasm Protoporphyrin IX (in cytoplasm) PPGIX_cytoplasm->PPIX_cytoplasm Non-enzymatic oxidation ROS Reactive Oxygen Species (ROS) PPIX_cytoplasm->ROS Photosensitizes Light Light + O2 MembraneDamage Membrane Damage & Cell Death ROS->MembraneDamage

Caption: Proposed mechanism of PPO-inhibiting herbicides.

Synthesis of this compound Derivatives: A General Protocol

The synthesis of a library of this compound derivatives is crucial for structure-activity relationship (SAR) studies. A common approach involves the modification of the parent molecule, this compound, which can be synthesized via the condensation of o-chloronitrobenzene with phenol.[1] The following is a generalized protocol for the synthesis of derivatives, which can be adapted based on the desired modifications.

Workflow for Synthesis of Derivatives:

Synthesis_Workflow Start Starting Materials: This compound & Modifying Reagent Reaction Reaction Setup: - Choose appropriate solvent - Add reactants and catalyst (if needed) - Control temperature and reaction time Start->Reaction Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) - High-Performance Liquid  Chromatography (HPLC) Reaction->Monitoring Workup Work-up & Isolation: - Quench reaction - Extraction - Washing - Drying Monitoring->Workup Upon completion Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry (MS) - Infrared Spectroscopy (IR) Purification->Characterization Final Pure Derivative Characterization->Final

Caption: General workflow for the synthesis of derivatives.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable dry solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

  • Addition of Reagents: Add the desired modifying reagent (e.g., an acyl chloride, sulfonyl chloride, or alkyl halide; 1.1-1.5 equivalents) to the solution. If necessary, add a base (e.g., triethylamine or pyridine; 1.5-2.0 equivalents) to act as an acid scavenger.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the starting materials. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: Wash the organic layer sequentially with a dilute acid solution (if a base was used), a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Characterization: Confirm the structure of the purified derivative using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Herbicidal Activity Evaluation: In Vitro and In Vivo Protocols

A tiered approach, starting with in vitro enzyme assays and progressing to whole-plant bioassays, is recommended for efficiently screening and characterizing the herbicidal potential of the synthesized derivatives.

In Vitro PPO Inhibition Assay

This assay directly measures the ability of the test compounds to inhibit the activity of the PPO enzyme.

Protocol:

  • Enzyme Preparation: Isolate PPO from a suitable plant source (e.g., etiolated corn seedlings) or use a commercially available recombinant enzyme.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM EDTA and 0.1% Tween 20).

  • Test Compound Preparation: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the PPO enzyme.

    • Incubate for a predetermined time at a specific temperature (e.g., 10 minutes at 25°C).

    • Initiate the reaction by adding the substrate, protoporphyrinogen IX.

    • Monitor the increase in fluorescence (excitation ~405 nm, emission ~630 nm) resulting from the formation of protoporphyrin IX over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the concentration that inhibits 50% of the enzyme activity (IC50) by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Whole-Plant Bioassays

These assays assess the herbicidal efficacy of the compounds on living plants.

Workflow for Whole-Plant Bioassay:

Bioassay_Workflow Seed Seed Germination & Seedling Growth: - Select weed and crop species - Sow seeds in pots with soil - Grow under controlled conditions Treatment Herbicide Application: - Prepare formulations of test compounds - Apply at different rates (pre- or post-emergence) - Include positive and negative controls Seed->Treatment Incubation Incubation & Observation: - Return plants to controlled environment - Observe and record phytotoxicity symptoms  (e.g., necrosis, chlorosis, stunting) Treatment->Incubation Evaluation Data Collection & Evaluation: - Visually score plant injury (% control) - Measure plant height and fresh/dry weight Incubation->Evaluation Analysis Data Analysis: - Calculate GR50 (50% growth reduction) - Determine selectivity between weeds and crops Evaluation->Analysis Result Herbicidal Efficacy & Selectivity Data Analysis->Result

Caption: General workflow for whole-plant bioassays.

Protocol:

  • Plant Material: Select a range of both monocotyledonous and dicotyledonous weed species (e.g., barnyardgrass, velvetleaf) and crop species (e.g., corn, soybean) for testing.

  • Planting and Growth: Sow seeds in pots containing a standard potting mix. Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod).

  • Herbicide Application:

    • Pre-emergence: Apply the test compounds to the soil surface immediately after sowing.

    • Post-emergence: Apply the test compounds to the foliage of the plants at a specific growth stage (e.g., 2-3 leaf stage).

    • Prepare formulations of the test compounds by dissolving them in a suitable solvent and adding a surfactant. Apply using a laboratory sprayer calibrated to deliver a specific volume.

    • Include a known commercial herbicide as a positive control and an untreated group as a negative control.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal damage on a scale of 0% (no effect) to 100% (complete kill). Measure plant height and harvest the above-ground biomass to determine fresh and dry weights.

  • Data Analysis: Calculate the growth reduction for each treatment compared to the untreated control. Determine the application rate that causes a 50% reduction in growth (GR50) for each plant species.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the this compound scaffold and subsequent bio-evaluation will allow for the elucidation of key structure-activity relationships.

Key Structural Features to Investigate:

  • Substituents on the Phenoxy Ring: The nature, position, and electronic properties of substituents on the phenoxy ring can significantly impact PPO binding and overall herbicidal activity.

  • Modifications of the Aniline Moiety: Acylation, sulfonylation, or alkylation of the amino group can alter the physicochemical properties of the molecule, affecting its uptake, translocation, and interaction with the target enzyme.

  • The Nitro Group: The presence and position of the nitro group are often crucial for the activity of diphenyl ether herbicides.

Data Presentation:

The following tables provide a template for summarizing the experimental data:

Table 1: In Vitro PPO Inhibition by this compound Derivatives

Compound IDR1-SubstituentR2-SubstituentIC50 (µM)
Control (Acifluorfen)--Value
Derivative 1HCOCH3Value
Derivative 2HSO2CH3Value
Derivative 34-ClHValue
............

Table 2: Post-emergence Herbicidal Activity of Selected Derivatives on Velvetleaf (Abutilon theophrasti)

Compound IDApplication Rate (g ai/ha)Growth Inhibition (%)
Untreated Control00
Positive ControlRateValue
Derivative 1100Value
Derivative 1200Value
Derivative 2100Value
.........

Conclusion and Future Directions

The exploration of this compound derivatives as PPO-inhibiting herbicides represents a promising research trajectory. The protocols outlined in this document provide a robust framework for the synthesis, screening, and characterization of novel herbicidal candidates. By systematically investigating the structure-activity relationships, researchers can optimize the molecular scaffold to enhance potency, broaden the weed control spectrum, and improve crop selectivity. Further studies should focus on understanding the metabolic fate of these compounds in plants and their environmental persistence to ensure the development of safe and effective weed management solutions.

References

  • Manjunath, H. R., Shreenivasa, M. T., Mahendra, M., Mohan Kumar, T. M., Kumara Swamy, B. E., & Sridhar, M. A. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1255. [Link]

  • Zhao, L., Jiang, M., Wang, Z., Hu, J., Ye, F., & Yang, H. (2020). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. Journal of Agricultural and Food Chemistry, 68(13), 3845–3854. [Link]

  • Yu, H., Yang, H., Cui, D., Lv, L., & Li, B. (2011). Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates. Journal of Agricultural and Food Chemistry, 59(21), 11718–11726. [Link]

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  • Anilkumar, S., & Bhaskar, B. L. (2015). Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline. Asian Journal of Chemistry, 27(8), 2821-2826.
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Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Nitro-2-phenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Nitro-2-phenoxyaniline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. As a key intermediate in the production of pharmaceuticals like Nimesulide, optimizing the synthesis of this compound is critical for ensuring high yield, purity, and process safety.[1][2] This resource provides field-proven insights and scientifically grounded protocols to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for synthesizing this compound. The choice of route often depends on the available starting materials, scale, and desired purity profile.

  • Route A: Multi-step Synthesis via Ullmann Condensation. This is a common and versatile approach that involves the formation of the diaryl ether bond as a key step. A typical sequence is the copper-catalyzed Ullmann condensation of 2-chloronitrobenzene with phenol to form 2-nitrodiphenyl ether. This intermediate can then be subjected to a series of reactions, such as reduction of the nitro group, acetylation of the resulting amine, nitration, and finally deacetylation to yield the desired product.[2]

  • Route B: Direct Nitration of 2-Phenoxyaniline. This route is more direct but can present challenges in controlling the regioselectivity of the nitration. The phenoxy group and the amino group both influence the position of the incoming nitro group, potentially leading to a mixture of isomers.

Q2: What is the role of the copper catalyst in the Ullmann condensation?

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution.[3] The active catalytic species is generally considered to be Cu(I).[1] The reaction cycle is thought to involve the oxidative addition of the aryl halide to the Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to form the diaryl ether and regenerate the catalyst.

Q3: Why is it necessary to protect the amino group before nitration in some synthetic routes?

Direct nitration of anilines can be problematic. The amino group is a strong activating group, which can lead to over-nitration and the formation of multiple products. Furthermore, the strongly acidic conditions of nitration can protonate the amino group, forming an anilinium ion which is a meta-director, leading to undesired isomers. Protecting the amino group, for example by acetylation, moderates its activating effect and directs the nitration to the desired para position.

Troubleshooting Guide

Low or No Yield

Q4: I am getting a very low yield in my Ullmann condensation of 2-chloronitrobenzene and phenol. What are the likely causes and how can I improve it?

Low yields in Ullmann condensations are a common issue. Here are several factors to investigate:

  • Inactive Catalyst: The active catalyst is Cu(I). If you are using copper powder or a Cu(II) salt, ensure your reaction conditions can generate the active species. The use of fresh, high-purity copper(I) salts like CuI or CuBr is recommended.

  • Inappropriate Ligand: Ligands are often crucial for stabilizing the copper catalyst and facilitating the reaction. For diaryl ether synthesis, common ligands include N,N-dimethylglycine, phenanthrolines, and TMEDA. A screening of different ligands may be necessary to find the optimal one for your specific substrates.

  • Suboptimal Base: The base plays a critical role in deprotonating the phenol. Common bases include K₃PO₄, Cs₂CO₃, and KOH. The strength and solubility of the base can significantly impact the reaction rate. Cs₂CO₃ is often effective but more expensive.

  • Reaction Temperature: Traditional Ullmann reactions often required high temperatures (>200 °C).[1] Modern ligand-assisted protocols can often be run at lower temperatures (80-130 °C). If your reaction is not proceeding, a careful, incremental increase in temperature may be beneficial. However, be aware that higher temperatures can also lead to side reactions and decomposition.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are typically used. Ensure the solvent is anhydrous, as water can interfere with the reaction.

Q5: My nitration of 2-phenoxyaniline is giving me a mixture of products with a low yield of the desired 4-nitro isomer. How can I improve the regioselectivity?

Controlling regioselectivity in the nitration of substituted anilines can be challenging. Here are some strategies:

  • Protect the Amino Group: As mentioned in the FAQs, protecting the amino group as an acetanilide is a standard method to direct nitration to the para position. The acetyl group can be removed by hydrolysis after the nitration step.

  • Choice of Nitrating Agent: The choice of nitrating agent and reaction conditions can influence the isomer distribution. A mixture of nitric acid and sulfuric acid is a common nitrating agent. The concentration of the acids and the reaction temperature should be carefully controlled.

  • Temperature Control: Nitration reactions are highly exothermic. Running the reaction at a low temperature (e.g., 0-5 °C) is crucial to minimize the formation of byproducts and dinitrated species.

Impurity Formation and Purification Challenges

Q6: I have a dark, tarry crude product after my Ullmann condensation. What are these impurities and how can I avoid them?

The formation of dark, tarry materials in Ullmann reactions often indicates side reactions or product decomposition. Potential causes include:

  • High Reaction Temperature: Excessive heat can lead to polymerization and decomposition of starting materials and products. Try running the reaction at a lower temperature for a longer duration.

  • Oxygen Sensitivity: Some organocopper intermediates can be sensitive to oxygen. Running the reaction under an inert atmosphere (nitrogen or argon) can help minimize the formation of oxidative byproducts.

  • Homocoupling: The Ullmann reaction can also lead to the homocoupling of the aryl halide, forming symmetrical biaryls. Optimizing the stoichiometry and reaction conditions can help to favor the desired cross-coupling reaction.

Q7: I am having difficulty purifying my this compound. It seems to be unstable on silica gel. What are my options?

Nitroanilines can be polar and may interact strongly with silica gel, sometimes leading to decomposition. Here are some purification strategies:

  • Recrystallization: Recrystallization is a preferred method for purifying solid products. Ethanol is a commonly used solvent for the recrystallization of this compound.[2]

  • Column Chromatography with Deactivated Silica: If column chromatography is necessary, you can deactivate the silica gel to reduce its acidity. This can be done by pre-treating the silica with a solvent system containing a small amount of a basic modifier like triethylamine.

  • Alternative Stationary Phases: If silica gel proves to be too harsh, consider using a different stationary phase for chromatography, such as alumina or a polymer-based resin.

  • Solvent System Optimization: For column chromatography, a careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) can help to achieve good separation while minimizing the time the compound spends on the column.

Experimental Protocols

Route A: Multi-step Synthesis via Ullmann Condensation

This route involves the initial formation of the diaryl ether bond followed by further functional group manipulations.

Step 1: Synthesis of 2-Nitrodiphenyl Ether (Ullmann Condensation)

Ullmann_Condensation Reactants 2-Chloronitrobenzene + Phenol + Base (e.g., K2CO3) + Cu Catalyst (e.g., CuI) + Ligand (e.g., N,N-dimethylglycine) Product 2-Nitrodiphenyl Ether Reactants->Product Ullmann Condensation Solvent Solvent (e.g., DMF) Solvent->Product Heat Heat (e.g., 100-150 °C) Heat->Product

Caption: Ullmann condensation to form 2-nitrodiphenyl ether.

Protocol:

  • To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronitrobenzene (1.0 eq), phenol (1.1 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and N,N-dimethylglycine (0.2 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dimethylformamide (DMF) via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-nitrodiphenyl ether.

Step 2: Subsequent Transformations

The resulting 2-nitrodiphenyl ether can be converted to this compound through a sequence of reduction, acetylation, nitration, and deacetylation. The specific conditions for these steps would need to be optimized for this particular substrate.

Route B: Direct Nitration of 2-Phenoxyaniline

This route is more direct but requires careful control of the reaction conditions to achieve the desired regioselectivity.

Direct_Nitration Start 2-Phenoxyaniline Product This compound + Isomeric Byproducts Start->Product Nitration Reagents Nitrating Agent (e.g., HNO3/H2SO4) Reagents->Product Conditions Low Temperature (0-5 °C) Conditions->Product

Caption: Direct nitration of 2-phenoxyaniline.

Protocol:

  • Dissolve 2-phenoxyaniline (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid dropwise to the solution, maintaining the temperature between 0 and 5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide solution) while keeping the mixture cool.

  • Collect the precipitated solid by filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol or by column chromatography to separate the desired 4-nitro isomer from other isomers.

Data Summary

ParameterUllmann Condensation (Route A)Direct Nitration (Route B)
Starting Materials 2-Chloronitrobenzene, Phenol2-Phenoxyaniline
Key Reagents Copper catalyst, Ligand, BaseNitrating agent (e.g., HNO₃/H₂SO₄)
Typical Solvents DMF, DMSO, DioxaneSulfuric Acid
Temperature 80 - 150 °C0 - 5 °C
Advantages Generally higher regioselectivity, broader substrate scope for diaryl ether synthesis.More direct, fewer steps.
Challenges Catalyst deactivation, ligand screening, higher temperatures, potential for side reactions.Poor regioselectivity, formation of multiple isomers, need for careful temperature control.
Common Impurities Unreacted starting materials, homocoupled byproducts, decomposition products.Ortho- and di-nitrated isomers, oxidized byproducts.

Safety Considerations

  • Nitration Reactions: Nitration reactions are highly exothermic and can be explosive if not controlled properly. Always perform nitrations at low temperatures with slow, controlled addition of the nitrating agent. Use a blast shield and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.

  • Nitro Compounds: Many nitroaromatic compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: The solvents used in the Ullmann condensation (DMF, DMSO) are high-boiling and can be harmful. Work in a well-ventilated fume hood and avoid inhalation of vapors.

  • Heavy Metals: Copper catalysts are heavy metals and should be disposed of according to institutional guidelines.

References

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Manjunath, H. R., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1255. [Link]

  • Kumar, S. A., & Bhaskar, B. L. (2015). Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline. Asian Journal of Chemistry, 27(10), 3907-3912.
  • Monge, M. A., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC, NIH.
  • Wikipedia. Ullmann reaction. [Link]

  • Semantic Scholar.
  • National Academic Digital Library of Ethiopia.
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • PubMed.
  • Ramprasad Group. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis.
  • Google Patents.
  • Asian Journal of Chemistry. 4-Nitro-2-phenoxy Aniline.
  • Efpia. Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines.
  • ResearchGate. STUDIES IN NITRATION, III.
  • Manjunath, H. R., et al. (2010). This compound. Acta Crystallographica Section E, E66(6), o1255.
  • Google Patents.
  • Wikipedia. Ullmann condensation. [Link]

  • Tubic, B., et al. (2007). Simulataneous Determination of Nimesulide and its Impurities in Pharmaceutical Formulations by Reversed-Phase High-Performance Liquid Chromatography. Journal of the Serbian Chemical Society, 72(1), 59-67.
  • Reddit.
  • Beilstein Journal of Organic Chemistry.
  • Wikipedia. Smiles rearrangement. [Link]

  • SynZeal. Nimesulide EP Impurity D.
  • The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
  • YouTube.
  • Sigma-Aldrich.
  • Der Pharma Chemica. Synthesis of N-substituted anilines via Smiles rearrangement.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Organic Chemistry Portal. Ullmann Reaction.
  • Wikipedia.
  • MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Benchchem. Navigating the Synthesis and Safety of 4-Methoxy-2-nitroaniline: An In-depth Technical Guide.

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Technical Support Center: Stability of 4-Nitro-2-phenoxyaniline in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Nitro-2-phenoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related issues encountered during experimentation with this compound. As a key intermediate in the synthesis of pharmaceuticals like Nimesulide, understanding its stability profile is critical for accurate and reproducible research.[1][2][3]

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: this compound is known to be light-sensitive.[4] Therefore, it is crucial to store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place, preferably in a refrigerator at 2-8°C and under an inert atmosphere.

Q2: I've observed a color change in my stock solution of this compound over time. What could be the cause?

A2: A color change, typically a darkening or yellowing of the solution, is a common indicator of degradation. This is often due to photodegradation or reaction with components in the solvent or headspace of the vial. The nitro group in nitroaromatic compounds can be susceptible to reduction or other photochemical reactions, leading to colored byproducts.[5]

Solvent Selection and Stability

Q3: In which solvents is this compound most stable?

Q4: Can I use protic solvents like methanol or ethanol to dissolve this compound?

A4: While this compound can be recrystallized from ethanol, prolonged storage in protic solvents like methanol and ethanol may not be ideal.[1][6] These solvents can participate in hydrogen bonding and may facilitate degradation, especially under exposure to light or elevated temperatures. If protic solvents must be used, it is recommended to prepare fresh solutions and use them promptly.

Q5: Is this compound stable in common HPLC mobile phases?

A5: The stability in HPLC mobile phases is critical for accurate quantification. Acetonitrile is a common and generally suitable organic modifier for reversed-phase HPLC of nitroaromatic compounds. However, the aqueous component and its pH can significantly impact stability. It is advisable to buffer the aqueous portion of the mobile phase to a neutral or slightly acidic pH to minimize hydrolysis.

Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation in Solution

If you are observing a loss of your compound or the appearance of unknown peaks in your chromatograms, this guide will help you systematically investigate the stability of this compound in your chosen solvent.

Step 1: Initial Assessment

  • Visual Inspection: Note any color change in your solution.

  • Chromatographic Profile: Compare the chromatogram of a freshly prepared solution with that of an aged solution. Look for a decrease in the main peak area and the emergence of new peaks.

Step 2: Forced Degradation Study To understand the degradation profile, a forced degradation study under various stress conditions is recommended. This will help identify potential degradants and establish a stability-indicating analytical method.[2][7][8][9][10]

  • Protocol for a General Forced Degradation Study:

    • Prepare Stock Solutions: Dissolve a known concentration of this compound in the solvent of interest (e.g., methanol, acetonitrile, DMSO).

    • Apply Stress Conditions:

      • Photolytic Stress: Expose a solution to a UV lamp (e.g., 254 nm) and a visible light source for a defined period (e.g., 24 hours). Keep a control sample wrapped in foil.

      • Thermal Stress: Heat a solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours). Maintain a control at room temperature.

      • Acidic Hydrolysis: Add a small amount of dilute acid (e.g., 0.1 M HCl) to your solution and heat gently.

      • Basic Hydrolysis: Add a small amount of dilute base (e.g., 0.1 M NaOH) to your solution at room temperature.

      • Oxidative Stress: Add a small amount of a dilute oxidizing agent (e.g., 3% H₂O₂) to your solution at room temperature.

    • Analysis: Analyze all stressed samples and their respective controls by a suitable analytical method, such as HPLC with UV detection.

Step 3: Data Interpretation

  • Identify Degradation Products: Compare the chromatograms of the stressed samples to the control. The new peaks are potential degradation products.

  • Determine the Primary Degradation Pathway: The stress condition that causes the most significant degradation will indicate the primary instability of the molecule. For instance, if the most significant degradation occurs under photolytic stress, the compound is primarily light-sensitive.

Data Presentation: Potential Stability in Common Solvents

Solvent ClassExample SolventsPotential Stability of this compoundRationale
Polar Aprotic Acetonitrile, DMSOGenerally More StableLess likely to participate in proton transfer-mediated degradation.
Polar Protic Methanol, Ethanol, WaterPotentially Less StableCan act as proton donors/acceptors, potentially facilitating hydrolysis or other degradation pathways.
Non-Polar Hexane, TolueneLimited SolubilityWhile potentially stable, the low solubility of this polar molecule may limit its use in these solvents.

Mandatory Visualization: Investigating Stability Issues Workflow

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Analysis & Conclusion A Unexpected Results: - Loss of compound - Extra peaks in chromatogram B Prepare Fresh Standard and Re-analyze A->B C Perform Forced Degradation Study B->C If discrepancy persists D Analyze Stressed Samples (HPLC, LC-MS) C->D E Identify Degradation Products & Pathways D->E F Determine Critical Stability Factors E->F G Implement Corrective Actions F->G

Caption: Workflow for troubleshooting stability issues.

Guide 2: Understanding Potential Degradation Pathways

Based on the chemical structure of this compound (a nitroaromatic aniline), several degradation pathways can be hypothesized. Understanding these can aid in the identification of degradation products.

  • Photodegradation: A likely pathway involves the reduction of the nitro group. Upon exposure to UV light, the nitro group (-NO₂) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or even an amino (-NH₂) group. These reactions can lead to the formation of various colored byproducts.

  • Hydrolysis: The ether linkage, while generally stable, could be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of 4-aminophenol and phenol derivatives.

  • Oxidation: The aniline moiety is susceptible to oxidation, which could lead to the formation of various colored polymeric products.

Mandatory Visualization: Hypothetical Degradation Pathway

A This compound B Nitro Reduction Products (e.g., 4-Nitroso-2-phenoxyaniline) A->B Photodegradation (UV light) C Ether Bond Cleavage Products (e.g., 4-Aminophenol derivatives) A->C Hydrolysis (Strong Acid/Base, Heat) D Oxidation Products A->D Oxidation (Oxidizing agents)

Caption: Potential degradation pathways of this compound.

References

  • Manjunath, H. R., Shreenivasa, M. T., Mahendra, M., Mohan Kumar, T. M., Kumara Swamy, B. E., & Sridhar, M. A. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1255. [Link]

  • Manjunath, H. R., Shreenivasa, M. T., Mahendra, M., Mohan Kumar, T. M., Kumara Swamy, B. E., & Sridhar, M. A. (2010). This compound. Acta Crystallographica Section E: Crystallographic Communications, E66(6), o1255. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, S. A., & Bhaskar, B. L. (2015). Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline. Asian Journal of Chemistry, 27(10), 3627-3631. [Link]

  • Tubic, B., Ivkovic, B., Zivkovic, M., & Vladimirov, S. (2006). Simulataneous Determination of Nimesulide and its Impurities in Pharmaceutical Formulations by Reversed-Phase High-Performance Liquid Chromatography. Journal of the Serbian Chemical Society, 71(1), 43-52.
  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (2023). RSC Advances, 13(34), 23657-23673. [Link]

  • A Kinetic Study on the Degradation of p-Nitroaniline by Fenton Oxidation Process. (2009).
  • Development and Validation of a Stability-Indicating RP-HPLC Method for Quantitative Determination of Nitroxynil and its Impurities as per ICH Guidelines. (2018). International Journal of Pharmaceutical Sciences and Research, 9(10), 4255-4262.
  • Influence of pH on the photodegradation of 4-nitrophenol. (2001). Journal of Chemical Technology & Biotechnology, 76(8), 837-844.
  • Guide to Choosing the Correct HPLC Solvent. (2023). Phenomenex. Retrieved from [Link]

  • HPLC Separation of Nimesulide and Five Impurities using a Narrow-Bore Monolithic Column: Application to Photo-Degradation Studies. (2011).
  • Nimesulide Impurities. (n.d.). SynZeal. Retrieved from [Link]

  • Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (2022). Molecules, 27(13), 3986. [Link]

  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. (n.d.). Agilent. Retrieved from [Link]

  • Stability Indicating HPLC Method Development – A Review. (2017). International Journal of Trend in Scientific Research and Development, 1(5), 629-636.
  • Degradation of 4-nitrophenol, 2-chloro-4-nitrophenol, and 2,4-dinitrophenol by Rhodococcus imtechensis strain RKJ300. (2010). Applied Microbiology and Biotechnology, 85(5), 1645-1653. [Link]

  • Kinetic Analysis of pH Effect on the Paracetamol Degradation by an Ozonation–Blast Furnace Slags Coupled System by Neural Network Approximation. (2023). Catalysts, 13(11), 1435. [Link]

  • HPLC Column Technical Guide. (n.d.). GL Sciences. Retrieved from [Link]

  • Nimesulide EP Impurity F. (n.d.). Veeprho. Retrieved from [Link]

  • Photochemical stability of nimesulide. (2000). Journal of Pharmaceutical and Biomedical Analysis, 22(5), 853-858. [Link]

Sources

Technical Support Center: Improving Resolution in the Chromatographic Separation of 4-Nitro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic separation of 4-Nitro-2-phenoxyaniline (CAS 5422-92-4). This document is designed for researchers, analytical scientists, and drug development professionals who are working with this compound and encountering challenges in achieving optimal separation and resolution. As an important pharmaceutical intermediate and a known impurity of Nimesulide, robust analytical methods for this compound are critical for quality control and research.[1][2]

This guide provides in-depth, experience-based answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Section 1: Understanding the Analyte - Key Physicochemical Properties

The first step in developing any successful chromatographic method is to understand the physicochemical properties of the analyte. This compound is a unique molecule with features that directly impact its behavior on a chromatographic column.[3] Its structure contains a weakly basic aniline group, a polar nitro group, and a bulky, non-polar phenoxy group.[4]

PropertyValue / DescriptionSignificance for Chromatography
Molecular Formula C₁₂H₁₀N₂O₃-
Molecular Weight 230.22 g/mol Affects diffusion rates, but is less critical for method development than polarity.[2]
Appearance Light Yellow to Dark Yellow SolidThe chromophore allows for easy UV-Vis detection.[5]
Solubility Slightly soluble in Chloroform and Methanol.Guides the choice of sample diluent and mobile phase organic modifiers.[5]
Predicted pKa -0.09 ± 0.36The aniline group is a very weak base. This is critical for controlling peak shape by adjusting mobile phase pH.[5]
Structure Contains two non-coplanar aromatic rings, an amine group, a nitro group, and an ether linkage.The aromatic rings can participate in π-π interactions, while the polar groups can engage in hydrogen bonding and dipole-dipole interactions. The non-planar structure can influence how it interacts with the stationary phase surface.[3]
Section 2: Method Development FAQs

This section addresses fundamental questions you might have when starting to develop a separation method.

Q: Which HPLC mode is recommended: Reverse-Phase or Normal-Phase?

A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and highly recommended mode for this compound. Its moderate polarity and hydrophobicity make it well-suited for retention on non-polar stationary phases like C18 or C8. RP-HPLC offers excellent reproducibility, versatility with a wide range of aqueous/organic mobile phases, and compatibility with mass spectrometry when volatile buffers are used.[3][6]

While Normal-Phase Liquid Chromatography (NPLC) can be used for separating isomers of aromatic compounds, it is often more complex to manage due to the high sensitivity to water content in the mobile phase and can be less reproducible than RP-HPLC.[7]

Q: How do I select the right HPLC column for this compound?

A: The column is the most critical component for achieving good resolution.[8] For this analyte, a high-purity, end-capped C18 column is the best starting point.

  • C18 (Octadecylsilane): Offers the highest hydrophobicity and is excellent for retaining moderately non-polar compounds like this compound. Choose a column with high-purity silica and robust end-capping to minimize exposed silanol groups, which is crucial for preventing peak tailing with the basic aniline moiety.[9]

  • C8 (Octylsilane): Provides slightly less retention than C18, which can be useful if your analyte is eluting too late with a high percentage of aqueous mobile phase. It is also a good choice for reducing analysis time.

  • Phenyl-Hexyl: This stationary phase can provide alternative selectivity due to π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of the analyte.[10] If you struggle to separate this compound from structurally similar impurities on a C18 column, a Phenyl column is an excellent alternative to try.

Q: What is a good starting mobile phase for an RP-HPLC separation?

A: A simple, effective starting point is a gradient elution using an acidified water/acetonitrile mixture.

  • Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Rationale: The acid serves a critical purpose: at a low pH (around 2.5-3.0), the residual silanol groups (Si-OH) on the silica packing are protonated and non-ionized. This prevents strong secondary ionic interactions with the weakly basic aniline group of your analyte, which is the primary cause of peak tailing.[9][11] Acetonitrile is often preferred over methanol as it typically provides sharper peaks and lower viscosity.

A generic starting gradient could be 30% B to 80% B over 15 minutes. This allows you to determine the approximate elution conditions, which can then be optimized to an isocratic or a more shallow gradient method for better resolution.

Q: What UV detection wavelength should I use?

A: To determine the optimal wavelength, you should measure the UV spectrum of this compound in your mobile phase diluent using a diode-array detector (DAD) or a spectrophotometer. The wavelength of maximum absorbance (λ-max) will provide the highest sensitivity.[12] If you are analyzing it as an impurity alongside a primary compound (like Nimesulide), you may need to choose a wavelength that provides a suitable response for all compounds of interest.

Section 3: Troubleshooting Guide for Poor Resolution

This section provides solutions to specific problems you may encounter during your experiments.

Q1: My peak for this compound is exhibiting significant tailing. What are the causes and solutions?

A: This is the most common problem for amine-containing compounds on silica-based columns. Peak tailing reduces resolution, harms reproducibility, and complicates peak integration.[9]

  • Primary Cause: The issue stems from secondary interactions. While the primary retention mechanism is hydrophobic interaction with the C18 chains, the basic aniline group can also interact ionically with deprotonated (negatively charged) residual silanol groups on the silica surface. This mixed-mode retention mechanism leads to a "tail" as a portion of the analyte molecules are held back longer than the main peak.[11][13]

  • Solutions:

    • Lower the Mobile Phase pH: This is the most effective solution. By adding 0.1% phosphoric or formic acid to your aqueous mobile phase, you lower the pH to a range of 2.5-3.0. At this pH, the silanol groups are protonated (Si-OH) and neutral, which suppresses the ionic interaction and results in a much more symmetrical peak.[9]

    • Use a High-Quality, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped," a process where smaller silane molecules (like trimethylsilane) are used to shield most of the residual silanol groups. Using a column specifically designed for good peak shape with basic compounds is highly recommended.[13]

    • Increase Buffer Concentration: Using a buffer (e.g., 20-50 mM potassium phosphate) instead of just acid can help. The buffer ions can compete with the analyte for active sites on the stationary phase, effectively masking the silanols and improving peak shape.[9]

G cluster_0 Mechanism of Peak Tailing cluster_1 Solution silica Silica Surface (Si-O⁻ at pH > 4) low_ph Low pH Mobile Phase (pH ~2.5) Silanols become Si-OH (Neutral) analyte This compound (Protonated Amine R-NH₃⁺) analyte->silica Secondary Ionic Interaction (Bad) c18 C18 Stationary Phase analyte->c18  Primary Hydrophobic  Interaction (Good) no_interaction Symmetrical Peak (No Tailing) low_ph->no_interaction Suppresses Ionic Interaction

Mechanism of secondary interactions causing peak tailing and the low-pH solution.

Q2: I am not getting baseline separation between my analyte and a closely eluting impurity. How can I improve resolution (Rs)?

A: Achieving baseline resolution (Rs ≥ 1.5) is essential for accurate quantification. The resolution equation shows that Rs depends on three factors: efficiency (N), retention (k), and selectivity (α).[14] To improve resolution, you must adjust one or more of these parameters.

  • Solutions:

    • Adjust Selectivity (α): This is the most powerful tool. Selectivity is the ability of the system to distinguish between two analytes.

      • Change Organic Modifier: Switch from Acetonitrile to Methanol (or vice versa). These solvents have different properties and will interact differently with your analyte and the stationary phase, often changing the elution order or spacing of peaks.

      • Change Stationary Phase: As mentioned in the method development FAQ, switching from a C18 to a Phenyl-Hexyl column can introduce new π-π interactions and dramatically alter selectivity for aromatic compounds.[10]

    • Increase Retention (k): If peaks are eluting very early (k < 2), resolution will be poor.

      • Decrease Organic Content: In reverse-phase, reducing the percentage of the organic solvent (e.g., from 60% ACN to 55% ACN) will increase the retention time of all non-polar compounds, which can often improve the separation between closely eluting peaks.

    • Increase Efficiency (N): Higher efficiency leads to narrower peaks, which are easier to resolve.

      • Use a Longer Column: Doubling the column length (e.g., from 150 mm to 250 mm) will increase N, but also double the analysis time and backpressure.

      • Use Smaller Particle Columns: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will significantly increase efficiency and resolution, but requires an HPLC system capable of handling higher backpressures.

G cluster_alpha Selectivity Options start Poor Resolution (Rs < 1.5) check_shape Are Peaks Tailing? start->check_shape fix_tailing Fix Tailing First (See Q1: Lower pH, etc.) check_shape->fix_tailing Yes adjust_alpha Adjust Selectivity (α) Most Powerful check_shape->adjust_alpha No (Peaks are Symmetrical) fix_tailing->adjust_alpha adjust_k Increase Retention (k) adjust_alpha->adjust_k If still unresolved change_solvent Switch ACN <=> MeOH adjust_alpha->change_solvent change_column Switch C18 => Phenyl adjust_alpha->change_column adjust_n Increase Efficiency (N) adjust_k->adjust_n If still unresolved success Resolution Achieved (Rs ≥ 1.5) adjust_k->success adjust_n->success change_solvent->success change_column->success

Systematic workflow for troubleshooting poor chromatographic resolution.

Q3 (TLC Specific): My spot for this compound is streaking or staying on the baseline of a silica plate. What should I do?

A: This indicates that the analyte is highly polar and is interacting too strongly with the acidic silica gel stationary phase, or that the mobile phase is not polar enough to elute it effectively.[15][16]

  • Solutions:

    • Increase Mobile Phase Polarity: If you are using a common solvent system like Ethyl Acetate/Hexane, increase the proportion of the more polar solvent (Ethyl Acetate). You could also try adding a small amount (~1%) of methanol or a drop of acetic acid to the mobile phase. The acetic acid can help by competing with the analyte for the active sites on the silica gel.

    • Check Sample Concentration: Overloading the sample is a common cause of streaking.[16] Try spotting a more dilute solution of your compound.

    • Switch to Reverse-Phase TLC: If the compound is simply too polar for standard silica, use a C18-functionalized reverse-phase TLC plate. On these plates, you will use a polar mobile phase (like Acetonitrile/Water), and the retention order is inverted: more polar compounds will travel further up the plate.[17]

Section 4: Validated Experimental Protocols

Protocol 1: Recommended Starting RP-HPLC Method

This protocol provides a robust starting point for the analysis of this compound. It is designed to produce good peak shape and can be optimized further for specific sample matrices.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and DAD/UV detector.

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile (HPLC-grade).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[18]

    • Detection: UV at the λ-max of this compound (determine experimentally).

    • Injection Volume: 10 µL.

    • Sample Diluent: 50:50 Acetonitrile/Water.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    15.0 20 80
    16.0 70 30

    | 20.0 | 70 | 30 |

  • Procedure:

    • Prepare mobile phases and degas thoroughly.

    • Equilibrate the column with the initial mobile phase composition (70:30 A:B) for at least 20 minutes or until a stable baseline is achieved.

    • Prepare a standard solution of this compound (e.g., 0.1 mg/mL) in the sample diluent.

    • Inject the standard solution and run the gradient method.

    • Based on the retention time observed, the method can be optimized to an isocratic run or a more targeted gradient to improve resolution and reduce run time.

References
  • Manjunath, H. R., Shreenivasa, M. T., Mahendra, M., Mohan Kumar, T. M., Kumara Swamy, B. E., & Sridhar, M. A. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1255. [Link]

  • A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Semantic Scholar. (n.d.). SPECTROPHOTOMETRIC EVALUATION OF NIMESULIDE IMPURITY D: 4-NITRO-2- PHENOXYANILINE USING 8-HYDROXYQUINOLINE AS OXIDATIVE COUPLING REAGENT. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Wise, S. A., Sander, L. C., & L.C., S. (2012). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. PubMed Central. [Link]

  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?. Retrieved from [Link]

  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • MicroSolv. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • Taylor & Francis Online. (2022, April 8). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

Sources

Minimizing impurities in the large-scale synthesis of 4-Nitro-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Nitro-2-phenoxyaniline

A Guide for Process Chemists and Drug Development Professionals

Introduction

This compound is a critical intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID), Nimesulide[1]. Its diaryl ether structure is fundamental to its utility in medicinal chemistry[1][2]. However, scaling up its synthesis from the lab to industrial production presents significant challenges in controlling impurity profiles. Any slight deviation in process parameters can lead to changes in impurities, which can impact the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API)[1].

This guide provides an in-depth, troubleshooting-focused resource for scientists and engineers working on the large-scale synthesis of this compound. We will explore the common synthetic routes, identify potential impurities, and offer practical, mechanistically-grounded solutions to minimize their formation.

Core Synthesis Pathway: The Ullmann Condensation

The most prevalent industrial method for synthesizing this compound is a copper-catalyzed C-O cross-coupling reaction known as the Ullmann condensation (or a related Ullmann-type reaction)[3]. This reaction typically involves the coupling of a substituted aryl halide with an alcohol or phenol. For our target molecule, the reaction involves 2-chloro-5-nitroaniline and phenol in the presence of a base and a copper catalyst.

Reaction: 2-chloro-5-nitroaniline + Phenol ---(Cu Catalyst, Base, Heat)--> this compound

While seemingly straightforward, this process is sensitive to reaction conditions, and several side reactions can occur, leading to a range of impurities.

Ullmann_Synthesis cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_products Products & Impurities 2-chloro-5-nitroaniline 2-chloro-5-nitroaniline Reaction_Vessel Ullmann Condensation 2-chloro-5-nitroaniline->Reaction_Vessel Aryl Halide Phenol Phenol Phenol->Reaction_Vessel Nucleophile Cu Catalyst (e.g., CuI, CuO) Cu Catalyst (e.g., CuI, CuO) Cu Catalyst (e.g., CuI, CuO)->Reaction_Vessel Base (e.g., K2CO3, KOH) Base (e.g., K2CO3, KOH) Base (e.g., K2CO3, KOH)->Reaction_Vessel Solvent (e.g., DMF, NMP) Solvent (e.g., DMF, NMP) Solvent (e.g., DMF, NMP)->Reaction_Vessel Heat Heat Heat->Reaction_Vessel Crude_Product_Mixture Crude_Product_Mixture Reaction_Vessel->Crude_Product_Mixture Yields Target_Product This compound Crude_Product_Mixture->Target_Product Impurities Process Impurities Crude_Product_Mixture->Impurities

Caption: General workflow for the Ullmann synthesis of this compound.

Troubleshooting Guide & FAQs

This section is formatted to address specific issues encountered during large-scale synthesis.

Problem 1: High Levels of Unreacted Starting Materials

Q1: Our in-process controls (IPCs) show significant amounts of unreacted 2-chloro-5-nitroaniline and phenol remaining, even after extended reaction times. What are the likely causes and solutions?

A1: Causality & Solutions

High levels of unreacted starting materials typically point to issues with reaction kinetics or catalyst activity.

  • Insufficient Catalyst Activity: On a large scale, the "activated" copper powder or copper salt may not be sufficiently dispersed or may have been deactivated. Traditional Ullmann reactions often require stoichiometric amounts of copper and high temperatures (>210°C)[3].

    • Solution 1 (Catalyst Choice): Consider using a more soluble and active copper(I) source, such as copper(I) iodide (CuI), often used in modern cross-coupling reactions. The active species is a copper(I) compound that undergoes oxidative addition with the aryl halide[4].

    • Solution 2 (Ligand Addition): The addition of a ligand, such as a diamine (e.g., N,N'-dimethylethylenediamine) or an amino acid (e.g., L-proline), can solubilize the copper catalyst and accelerate the reaction, allowing for lower catalyst loading and milder temperatures.

    • Solution 3 (In-Situ Activation): If using copper powder, ensure it is properly activated. A common lab procedure involves washing with dilute acid to remove the oxide layer, followed by rinsing with water and acetone. On a large scale, this can be challenging. An alternative is the in-situ reduction of a copper(II) salt, but this adds complexity.

  • Inefficient Base Action: The base is critical for deprotonating the phenol, forming the active phenoxide nucleophile. If the base is weak, not soluble, or has a large particle size, the deprotonation will be slow and incomplete.

    • Solution 1 (Base Selection): Potassium carbonate (K₂CO₃) is common, but potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) are stronger and can be more effective, though cost is a consideration for the latter.

    • Solution 2 (Phase Transfer Catalyst): In a heterogeneous mixture, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the base or phenoxide into the organic phase, accelerating the reaction.

  • Mass Transfer Limitations: In large reactors, inefficient stirring can lead to poor mixing of the solid base, catalyst, and liquid reactants. This creates localized areas where the reaction does not proceed.

    • Solution: Optimize the agitation speed and impeller design to ensure a homogenous slurry. Confirm that no "dead spots" exist in the reactor.

Problem 2: Formation of Isomeric and Over-Reacted Impurities

Q2: We are observing a persistent impurity with the same mass as our product, as well as a higher molecular weight impurity. What are these, and how can we prevent them?

A2: Causality & Solutions

These are likely isomeric and di-substituted byproducts.

  • Impurity A: Isomeric Product (e.g., 2-Nitro-4-phenoxyaniline)

    • Cause: This is less common in this specific synthesis due to the starting materials, but in related syntheses, poor regioselectivity can be an issue. It's more likely that an isomeric starting material is present as an impurity (e.g., 4-chloro-3-nitroaniline).

    • Solution: Ensure the purity of the starting 2-chloro-5-nitroaniline is high (≥99.5%). Use a validated analytical method, such as GC or HPLC, to qualify incoming raw materials[5][6].

  • Impurity B: Di-phenoxylated Product (e.g., 1,3-diphenoxy-4-nitrobenzene)

    • Cause: This can arise if the starting material is a di-halogenated species (e.g., 2,4-dichloro-1-nitrobenzene) or if a subsequent reaction occurs. A more plausible route is the reaction of phenol with the product itself under harsh conditions, though this is sterically hindered. A primary cause is often an impurity in the starting aryl halide.

    • Solution: The most critical step is raw material control. Source high-purity 2-chloro-5-nitroaniline.

  • Impurity C: Azoxybenzenes

    • Cause: The oxidation of anilines can lead to the formation of azoxybenzenes, especially under oxidative conditions or at high temperatures[7][8]. While the Ullmann reaction is generally reductive at the catalyst center, localized oxidation can occur.

    • Solution: Maintain a nitrogen blanket over the reaction to minimize air exposure. Avoid excessive temperatures and check for potential sources of oxidation.

Impurity Profile Summary

Impurity NameProbable SourceRecommended Analytical MethodMitigation Strategy
2-chloro-5-nitroanilineUnreacted Starting MaterialHPLC, GC-MS[5][9]Optimize catalyst, base, and temperature.
PhenolUnreacted Starting MaterialHPLC, GC-MSImprove reaction conversion; optimize stoichiometry.
2,4-DinitrophenoxyanilineImpurity in starting materialHPLC-MSQualify incoming raw materials.
Azoxy-derivativesOxidation of aniline moiety[7]HPLC-MS, LC-MSUse inert atmosphere (N₂); control temperature.
Diphenyl etherSelf-coupling of phenolGC-MSUse appropriate Cu-ligand system to favor cross-coupling.
Problem 3: Product Degradation and Color Issues

Q3: The final isolated product is dark and fails color specifications. What causes this degradation?

A3: Causality & Solutions

Dark coloration is often due to high molecular weight, polymeric impurities or highly conjugated chromophores formed through degradation.

  • Thermal Degradation: The nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. At the high temperatures often used in classic Ullmann reactions, the solvent (e.g., DMF, NMP) or other nucleophiles can react with the product.

    • Solution 1 (Lower Temperature): Employ a modern, ligated copper catalyst system that allows the reaction to proceed efficiently at lower temperatures (e.g., 120-150°C instead of >200°C).

    • Solution 2 (Solvent Choice): Consider higher boiling, more stable solvents like diphenyl ether or sulfolane if high temperatures are unavoidable, though this complicates downstream processing.

  • Base-Induced Degradation: Strong bases at high temperatures can promote side reactions.

    • Solution: Use the mildest base that provides an acceptable reaction rate (e.g., K₂CO₃ instead of KOH). Ensure the base is fully consumed or neutralized during work-up before any heating steps (like distillation).

  • Oxidative Degradation: As mentioned, aniline moieties can be sensitive to air oxidation, especially at elevated temperatures, forming colored impurities[7].

    • Solution: Maintain a strict inert atmosphere throughout the reaction, work-up, and isolation. Consider adding an antioxidant during work-up if the product is held at temperature for extended periods.

Optimized Purification Protocol

Controlling the reaction is the best way to ensure purity. However, an effective purification strategy is essential for large-scale production.

Q4: What is a robust, scalable protocol for purifying crude this compound?

A4: Recommended Step-by-Step Crystallization Protocol

Recrystallization from a suitable solvent is the most effective and scalable method for purifying this compound[2]. Ethanol is often a good choice.

  • Initial Work-up: After the reaction is complete, cool the mixture and quench it into water. This will precipitate the crude product and dissolve inorganic salts. If a high-boiling solvent like NMP was used, this step is critical.

  • Crude Isolation: Filter the precipitated solid and wash thoroughly with deionized water until the filtrate is neutral. This removes residual base and solvent.

  • Solvent Selection: Perform lab-scale solubility tests. Ethanol, isopropanol, or toluene/heptane mixtures are good starting points. The goal is to find a solvent (or solvent system) where the product is sparingly soluble at room temperature but highly soluble at reflux.

  • Dissolution: Charge the crude, dry solid to a clean reactor. Add the chosen solvent (e.g., ethanol, ~5-10 volumes) and heat to reflux with stirring until all solids dissolve.

  • Charcoal Treatment (Optional): If the solution is highly colored, a charcoal treatment can be effective. Add a small amount of activated carbon (e.g., 1-2% w/w) to the hot solution and stir for 15-30 minutes. Caution: Do not add charcoal to a superheated or boiling solution to avoid bumping.

  • Hot Filtration: Filter the hot solution through a pre-heated filter (e.g., a Nutsche filter) to remove the charcoal and any insoluble particulate matter. This step must be done quickly to prevent premature crystallization.

  • Controlled Cooling (Crystallization): Transfer the hot, clear filtrate to a clean crystallizer. Cool the solution slowly and with gentle agitation. Slow cooling promotes the growth of larger, purer crystals. A typical cooling profile might be: 80°C to 50°C over 2 hours, then 50°C to 10°C over 3-4 hours.

  • Isolation and Drying: Filter the purified crystals and wash with a small amount of cold, fresh solvent. Dry the product in a vacuum oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

Purification_Workflow Start Crude Product Slurry Quench Quench in Water Start->Quench Filter1 Filter & Wash (Water) Quench->Filter1 Dry1 Dry Crude Solid Filter1->Dry1 Dissolve Dissolve in Hot Ethanol Dry1->Dissolve Charcoal Optional: Charcoal Treatment Dissolve->Charcoal Filter2 Hot Filtration Dissolve->Filter2 If no charcoal Charcoal->Filter2 Cool Controlled Cooling & Crystallization Filter2->Cool Filter3 Isolate Crystals Cool->Filter3 Wash Wash with Cold Ethanol Filter3->Wash Dry2 Vacuum Drying Wash->Dry2 End Pure this compound Dry2->End

Sources

Validation & Comparative

A Comparative Analysis of 4-Nitro-2-phenoxyaniline and Its Structural Isomers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical intermediates and fine chemicals, the family of nitrophenoxyanilines holds a significant position due to their versatile applications, most notably as precursors in the synthesis of potent therapeutic agents. This guide provides an in-depth comparative analysis of 4-Nitro-2-phenoxyaniline and its key structural isomers, 2-Nitro-4-phenoxyaniline and 4-Nitro-3-phenoxyaniline. As a Senior Application Scientist, my objective is to present a nuanced comparison grounded in both experimental data and computational insights, offering a valuable resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

This analysis will delve into the synthesis, physicochemical properties, spectroscopic signatures, and biological relevance of these isomers. While extensive experimental data is available for this compound, a key intermediate in the production of the COX-2 inhibitor Nimesulide, its structural isomers are less characterized in the literature. To bridge this gap, this guide incorporates theoretical data from computational chemistry studies to provide a comprehensive comparative perspective.

Structural and Physicochemical Properties: A Tale of Three Isomers

The seemingly subtle shift in the positions of the nitro and phenoxy groups across the aniline ring gives rise to distinct physicochemical properties among the isomers. These differences in molecular geometry, polarity, and intermolecular forces have profound implications for their reactivity, solubility, and ultimately, their biological activity.

This compound is a well-characterized compound, known to exist as a crystalline solid.[1][2] Its two aromatic rings are not coplanar, exhibiting a significant dihedral angle between them.[1][2] This non-planar conformation is a common feature among diaryl ethers and influences the molecule's ability to interact with biological targets.

PropertyThis compound2-Nitro-4-phenoxyaniline (Predicted)4-Nitro-3-phenoxyaniline (Predicted)
Molecular Formula C₁₂H₁₀N₂O₃[3]C₁₂H₁₀N₂O₃C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol [3]230.22 g/mol 230.22 g/mol
Melting Point 116-118 °CData not availableData not available
Density ~1.39 g/cm³[1]Data not availableData not available
Appearance Colorless to yellow crystalline solid[1]Data not availableData not available
Solubility Soluble in ethanol[1]Expected to be soluble in organic solventsExpected to be soluble in organic solvents

Note: Experimental data for 2-Nitro-4-phenoxyaniline and 4-Nitro-3-phenoxyaniline is limited. The table will be updated as more information becomes available through ongoing research.

A computational analysis using Density Functional Theory (DFT) can provide valuable insights into the electronic properties of these isomers, such as their dipole moments and frontier molecular orbital energies (HOMO and LUMO). These parameters are critical in predicting the reactivity and potential biological interactions of the molecules. A study on this compound has shown that the HOMO-LUMO energy gap is a key indicator of its chemical reactivity.[4] A comparative DFT study would be invaluable in elucidating the relative stabilities and reactivities of the three isomers.

Synthesis of Nitrophenoxyaniline Isomers: The Ullmann Condensation and Beyond

The cornerstone of synthesizing the phenoxyaniline scaffold is the Ullmann condensation, a copper-catalyzed reaction that forms a diaryl ether bond.[5] This reaction, while a classic in organic synthesis, often requires harsh conditions. However, modern advancements have introduced milder and more efficient protocols.

The synthesis of this compound typically involves the condensation of an o-halonitrobenzene with phenol, followed by subsequent chemical modifications.[1][2] The general synthetic strategies for these isomers can be approached in two primary ways:

  • Ullmann Condensation followed by Nitration: A phenoxyaniline core is first synthesized via an Ullmann reaction between a substituted haloaniline and phenol. This is then followed by a regioselective nitration to introduce the nitro group at the desired position. The directing effects of the amino and phenoxy groups are crucial in controlling the outcome of the nitration step.

  • Nitration followed by Ullmann Condensation: A nitro-substituted haloaniline is first prepared and then subjected to an Ullmann condensation with phenol to form the final product.

The choice of synthetic route depends on the availability of starting materials and the desired regioselectivity.

Generalized Experimental Workflow for Ullmann Condensation

A generalized workflow for the copper-catalyzed Ullmann condensation.

Detailed Protocol for the Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a multi-step process starting from o-chloronitrobenzene.

Step 1: Synthesis of 2-Phenoxynitrobenzene (via Ullmann Condensation)

  • To a flask equipped with a reflux condenser and a magnetic stirrer, add o-chloronitrobenzene (1 equivalent), phenol (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents).

  • Add a high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 140-150 °C and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-phenoxynitrobenzene.

Step 2: Reduction of the Nitro Group

  • Dissolve the 2-phenoxynitrobenzene in ethanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Dry and concentrate the organic layer to yield 2-phenoxyaniline.

Step 3: Nitration of 2-Phenoxyaniline

  • Protect the amino group of 2-phenoxyaniline by acetylation with acetic anhydride to prevent oxidation during nitration.

  • Dissolve the resulting acetanilide in a mixture of concentrated sulfuric acid and acetic acid at a low temperature (0-5 °C).

  • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) while maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed for a short period.

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter and wash the precipitate with cold water.

  • Hydrolyze the acetyl group using acidic or basic conditions to yield this compound.

  • Recrystallize the final product from a suitable solvent like ethanol to obtain pure crystals.[1]

Spectroscopic Characterization: Fingerprinting the Isomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a unique "fingerprint" for each isomer, allowing for their unambiguous identification and structural elucidation.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the electron-withdrawing nitro group and the electron-donating amino and phenoxy groups. For this compound, the protons on the aniline ring will exhibit distinct signals that can be assigned based on their electronic environment. A comparative analysis of the predicted ¹H NMR spectra of the three isomers would reveal characteristic differences in their chemical shifts and splitting patterns.

  • ¹³C NMR Spectroscopy: The carbon chemical shifts are also influenced by the substituent positions, providing further structural information.

  • IR Spectroscopy: The vibrational frequencies of the N-H bonds of the amino group and the symmetric and asymmetric stretches of the nitro group will appear at characteristic wavenumbers. These can be used to confirm the presence of these functional groups and may show subtle shifts between the isomers due to differences in electronic effects and potential intramolecular hydrogen bonding. For instance, in p-nitroaniline, the symmetric and asymmetric N-H stretching vibrations are observed in the region of 3350-3480 cm⁻¹.[6]

Spectroscopic DataThis compound2-Nitro-4-phenoxyaniline (Predicted)4-Nitro-3-phenoxyaniline (Predicted)
¹H NMR (ppm) Characteristic aromatic and amine proton signalsDistinct aromatic and amine proton signalsDistinct aromatic and amine proton signals
IR (cm⁻¹) ~3400-3500 (N-H stretch), ~1500 & ~1340 (NO₂ stretch)Expected similar regions with slight shiftsExpected similar regions with slight shifts

Biological Activity and a Mechanistic Glimpse into COX-2 Inhibition

The biological significance of this compound is intrinsically linked to its role as a precursor to Nimesulide, a selective cyclooxygenase-2 (COX-2) inhibitor.[2] COX-2 is an enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[7]

The selective inhibition of COX-2 over its isoform, COX-1 (which is involved in maintaining the gastric mucosa), is a desirable therapeutic goal to reduce the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[8]

The phenoxyaniline scaffold is a key structural motif that contributes to the selective binding of Nimesulide to the COX-2 active site. The structural variations among the nitrophenoxyaniline isomers would likely lead to differences in their ability to serve as effective precursors for COX-2 inhibitors or to exhibit any intrinsic biological activity themselves. The precise positioning of the nitro and phenoxy groups can influence the overall shape, electronic distribution, and hydrogen bonding capabilities of the molecule, all of which are critical for molecular recognition by a biological target.

The Prostaglandin Synthesis Pathway and COX-2 Inhibition

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Nimesulide Nimesulide (from this compound) Nimesulide->COX2 Inhibits

The role of COX-2 in the prostaglandin synthesis pathway and its inhibition.

Conclusion

This comparative guide has provided a multi-faceted analysis of this compound and its structural isomers. While experimental data for 2-Nitro-4-phenoxyaniline and 4-Nitro-3-phenoxyaniline remains elusive, this guide has laid a framework for their comparison through an understanding of their synthesis, predicted physicochemical properties, and potential biological relevance.

The key takeaways for researchers and drug development professionals are:

  • Isomeric Differences Matter: The seemingly minor positional changes of functional groups can significantly alter the properties of these molecules, impacting their potential as pharmaceutical intermediates.

  • Synthesis is Key: The choice of synthetic route, particularly the sequence of Ullmann condensation and nitration, is critical for achieving the desired isomer with good yield and purity.

  • Computational Chemistry is a Powerful Tool: In the absence of extensive experimental data, computational methods like DFT can provide valuable predictive insights into the properties and reactivity of these isomers, guiding further experimental work.

  • Biological Relevance is Structurally Dependent: The efficacy of these compounds as precursors for drugs like COX-2 inhibitors is highly dependent on their specific three-dimensional structure and electronic properties.

Further experimental investigation into the synthesis, characterization, and biological evaluation of 2-Nitro-4-phenoxyaniline and 4-Nitro-3-phenoxyaniline is warranted to fully unlock their potential and to provide a more complete comparative landscape. This guide serves as a foundational document to inspire and inform such future research endeavors.

References

  • Manjunath, H. R., Shreenivasa, M. T., Mahendra, M., Mohan Kumar, T. M., Kumara Swamy, B. E., & Sridhar, M. A. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1255. [Link]

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  • The DIY Chemist. (2023, May 4). Synthesis of p-Nitroaniline [Video]. YouTube. [Link]

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A Comparative Guide to the Purity Assessment of 4-Nitro-2-phenoxyaniline by Advanced Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development and manufacturing, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Nitro-2-phenoxyaniline serves as a critical intermediate in the synthesis of several pharmaceutical drugs, most notably Nimesulide, a non-steroidal anti-inflammatory drug (NSAID).[1][2] The presence of impurities, which can arise from the synthetic route, degradation, or storage, can have significant implications for the quality, safety, and stability of the final active pharmaceutical ingredient (API).[2]

Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[3][4][5] This guide provides an in-depth comparison of various analytical techniques for the comprehensive purity assessment of this compound. We will explore the causality behind methodological choices, present validated experimental protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their specific needs.

The Analytical Challenge: Understanding this compound

This compound (C₁₂H₁₀N₂O₃) is a molecule characterized by two aromatic rings linked by an ether bond, with both a nitro (-NO₂) and an amino (-NH₂) group.[1][6] This structure presents specific analytical considerations:

  • Chromatographic Retention: The aromatic nature provides hydrophobicity, making it well-suited for reversed-phase chromatography.

  • Thermal Stability: The presence of the nitro group suggests potential thermal lability, a critical factor when considering Gas Chromatography (GC).[7][8]

  • Spectroscopic Properties: The conjugated system of electrons across the aromatic rings and the nitro group results in strong UV-Visible absorbance, enabling sensitive detection.

  • Potential Impurities: Impurities may include starting materials (e.g., o-chloronitrobenzene, phenol), positional isomers, or degradation products, necessitating high-resolution separation techniques.[2]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling

HPLC is the preeminent technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[7] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.

Causality of Method Design: The selection of an RP-HPLC method is based on the molecule's moderate polarity and hydrophobicity. A C18 stationary phase is chosen for its strong hydrophobic interactions with the aromatic rings of the analyte and its impurities, providing excellent separation. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to control the elution of compounds based on their polarity. UV detection is ideal due to the molecule's strong chromophores.

Experimental Protocol: RP-HPLC with UV Detection
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient is employed to resolve both polar and non-polar impurities. For example: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B (equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase (at the initial gradient composition) to a final concentration of approximately 0.5 mg/mL.

  • System Suitability Test (SST): Before sample analysis, perform injections of a standard solution to verify system performance. Key parameters include tailing factor (<1.5), theoretical plates (>2000), and reproducibility of peak area (<2% RSD for 5 injections). This ensures the trustworthiness of the results.[9]

  • Analysis and Calculation: Inject the sample solution. The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Data Presentation: HPLC Purity Assessment
Peak No.Retention Time (min)Peak AreaArea %Identification
14.21,5000.05Unknown Impurity
28.96,0000.20Starting Material A
312.52,985,00099.50This compound
415.17,5000.25Positional Isomer
Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Gradient Elution on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peaks F->G H Calculate Area % G->H I Generate Report H->I

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography (GC): Assessing Volatile Impurities

While HPLC is superior for the main analyte, GC is an invaluable orthogonal technique, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved or detected by HPLC.[] Given the nitro-aromatic structure, care must be taken to avoid thermal degradation in the GC inlet.[7]

Causality of Method Design: A GC method coupled with a Flame Ionization Detector (FID) offers broad sensitivity for organic compounds. A low-to-mid polarity capillary column (e.g., DB-5 or SE-54) is selected to separate compounds based on their boiling points and polarity.[11] A programmed temperature ramp is essential to elute a range of compounds from volatile starting materials to the higher-boiling analyte. The use of a splitless injection mode enhances sensitivity for trace impurities.

Experimental Protocol: GC-FID
  • Instrumentation: A GC system with a split/splitless inlet, a capillary column, a Flame Ionization Detector (FID), and an autosampler.

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C (optimized to minimize degradation).

    • Injection Mode: Splitless.

    • Oven Program: Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min.

    • Detector Temperature: 300 °C.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent like Dichloromethane or Ethyl Acetate at a concentration of ~1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. Purity is calculated by area percent, assuming a similar response factor for related impurities. For accurate quantification, a reference standard for each impurity is required.

Workflow Visualization: GC Analysis

GC_Workflow A Prepare Sample in Volatile Solvent B Inject into GC A->B C Vaporization in Inlet B->C D Separation on Capillary Column C->D E FID Detection D->E F Data Acquisition & Integration E->F G Purity Report F->G

Caption: Workflow for GC Purity Analysis.

Differential Scanning Calorimetry (DSC): A Thermal Approach to Absolute Purity

DSC provides a distinct advantage by measuring the absolute purity of a crystalline compound without the need for impurity reference standards. The technique is based on the thermodynamic principle that impurities depress and broaden the melting point of a substance.

Causality of Method Design: The method relies on the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. By slowly heating a small sample and precisely measuring the heat flow required to melt it, a melting endotherm is generated. The shape of this endotherm is mathematically analyzed to calculate the purity. This technique is most accurate for samples with purity >98.5% and is considered a primary method for the characterization of reference standards.

Experimental Protocol: Purity by DSC
  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate at a temperature approximately 20 °C below the expected melting point.

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through the melting transition.

    • Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.

  • Data Analysis: Integrate the melting endotherm. Utilize the instrument's software to perform a purity calculation based on the Van't Hoff model. The software analyzes the shape of the leading edge of the melting peak.

Data Presentation: DSC Purity Results
ParameterResult
Onset of Melting128.5 °C
Peak Melting Temperature130.2 °C
Enthalpy of Fusion (ΔH)125.4 J/g
Calculated Purity (Mole %) 99.85 %

Spectroscopic Techniques: Identity and Assay

While not separation techniques, UV-Vis and FTIR spectroscopy are indispensable for confirming the identity and providing a quantitative assay of the main component.

  • UV-Visible Spectroscopy: This technique is used for quantitative analysis (assay). A standard solution of known concentration is prepared, and its absorbance is measured at the wavelength of maximum absorption (λmax). The concentration of the sample solution is then determined by comparing its absorbance to the standard, following the Beer-Lambert law. For 4-nitro-substituted anilines, a strong absorbance is expected.[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a molecular "fingerprint." It confirms the identity of this compound by identifying its characteristic functional groups, such as N-H stretches (amine), C-O-C stretches (ether), and symmetric/asymmetric N-O stretches (nitro group). This spectrum should be compared against a qualified reference standard.

Comparative Summary of Analytical Techniques

TechniquePrinciplePrimary ApplicationAdvantagesLimitations
HPLC-UV Differential partitioningImpurity profiling, AssayHigh resolution, sensitive, robust, non-destructive, suitable for non-volatiles.[2][7]Requires impurity standards for identification, higher solvent consumption.
GC-FID Differential partitioning based on volatilityVolatile impurity analysisExcellent for volatile/semi-volatile compounds, high sensitivity with FID.[13][14]Potential for thermal degradation of analyte, not suitable for non-volatiles.[7]
DSC Measurement of heat flow during phase transitionAbsolute purity of main componentMeasures absolute purity (>98.5%), no reference standards needed for impurities.[15]Not a separation technique, insensitive to impurities that are solid-soluble or co-crystallize.
UV-Vis Absorbance of light by chromophoresQuantitative AssaySimple, rapid, and precise for quantification of the main component.[16]Non-specific; any impurity with a similar chromophore will interfere.[17]
FTIR Absorption of infrared radiation by molecular bondsIdentity ConfirmationProvides structural confirmation (fingerprinting), fast, requires minimal sample.Not a quantitative technique for purity; provides no information on isomers.

Conclusion: An Integrated and Orthogonal Approach

No single analytical technique can provide a complete picture of the purity of this compound. A robust and scientifically sound purity assessment relies on an integrated, orthogonal strategy.

  • For Routine Quality Control: RP-HPLC should be the primary method for its ability to separate and quantify a wide range of potential impurities.

  • For Comprehensive Characterization: A combination of HPLC for general impurity profiling, GC to target volatile impurities, and DSC to determine the absolute purity of the main component provides a highly trustworthy and complete purity profile. FTIR and UV-Vis spectroscopy should be used to confirm the identity and perform the assay of the bulk material, respectively.

This multi-faceted approach ensures that the purity of this compound is thoroughly understood, meeting the stringent requirements of the pharmaceutical industry and safeguarding the quality of the final drug product.

References

  • Manjunath, H. R., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, E66, o1255. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • LCGC International. (2011). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. [Link]

  • Kumar, S. A., & Bhaskar, B. (2015). Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline.
  • European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. EMA. [Link]

  • Ravichandran, V., et al. (2010). Validation of analytical methods - Strategies & importance. International Journal of Pharmacy and Pharmaceutical Sciences, 2(3), 18-22.
  • ACS Publications. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry. [Link]

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in New Drug Substances. EMA. [Link]

  • Manjunath, H. R., et al. (2010). This compound. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 5), o1255. [Link]

  • Kumar, A., et al. (2016). SPECTROPHOTOMETRIC EVALUATION OF NIMESULIDE IMPURITY D: 4-NITRO-2- PHENOXYANILINE USING 8-HYDROXYQUINOLINE AS OXIDATIVE COUPLING REAGENT. International Journal of Pharmaceutical Sciences and Research.
  • Bakshi, M., & Singh, S. (2002). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis.
  • Valo, A., et al. (2020). Live qualification/validation of purity methods for protein products. Journal of Pharmaceutical Sciences.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ATSDR. (n.d.). Analytical Methods for Nitroaromatics. Agency for Toxic Substances and Disease Registry.
  • Quality Assistance. (2023). Analytical method validation: are your analytical methods suitable for intended use? Quality Assistance. [Link]

  • Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. MCA.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]

  • ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline. ResearchGate. [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur.
  • IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
  • ResearchGate. (n.d.). TGA-DSC thermogram of N-methyl-4-nitroaniline. ResearchGate. [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.
  • Pharmaffiliates. (n.d.). Nimesulide - Impurity F. Pharmaffiliates. [Link]

  • Taylor & Francis. (n.d.). 4-Nitroaniline – Knowledge and References. Taylor & Francis Online. [Link]

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A Comparative Guide to In-Vitro Cytotoxicity Studies of 4-Nitro-2-phenoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the in-vitro cytotoxic potential of 4-Nitro-2-phenoxyaniline and its derivatives. The this compound scaffold, a key biphenyl ether derivative, serves as a versatile intermediate in the synthesis of established pharmaceuticals.[1][2] Its unique twin aromatic ring structure suggests its potential as a core for developing novel therapeutic agents, particularly in oncology.[3]

While extensive cytotoxic data on a broad series of this compound derivatives is not widely available in current literature, this guide addresses this gap. We will establish a robust methodological foundation for cytotoxicity testing and draw comparative insights from structurally related biphenyl and nitroaromatic compounds. This approach provides a predictive framework for designing and evaluating novel derivatives of the this compound scaffold.

Chapter 1: Methodologies for In-Vitro Cytotoxicity Assessment

The cornerstone of evaluating any potential anticancer compound is a reliable and reproducible method for quantifying its effect on cell viability and proliferation. The choice of assay is critical, as different methods measure distinct cellular processes. Here, we compare two of the most common and complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Metabolic Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell population's metabolic health, which serves as a proxy for cell viability.

Causality and Experimental Rationale

The core principle of the MTT assay rests on the activity of mitochondrial reductase enzymes, primarily succinate dehydrogenase, which are only active in living, metabolically functioning cells. These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan salt. The amount of formazan produced is directly proportional to the number of metabolically active cells. This assay is selected for its high throughput, sensitivity, and its ability to provide a quantitative measure of growth inhibition or cytostatic effects, not just overt cell death. However, it is crucial to recognize that compounds interfering with mitochondrial function can produce misleading results.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background noise.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Membrane Integrity Assessment: The LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of the stable cytosolic enzyme LDH that is released into the culture medium upon the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.

Causality and Experimental Rationale

Unlike the MTT assay which measures cell health, the LDH assay directly quantifies cell death. LDH is a ubiquitous enzyme present in the cytoplasm of nearly all cell types. A healthy cell has an intact plasma membrane that retains LDH within the cytosol. When a cell is damaged by a cytotoxic agent, the membrane becomes permeable, and LDH leaks into the surrounding culture medium. The assay measures the rate of NAD⁺ reduction to NADH, catalyzed by the released LDH. The amount of NADH produced is proportional to the amount of LDH released, and thus, to the number of dead cells. This makes it an excellent orthogonal method to validate findings from metabolic assays.

Detailed Experimental Protocol: LDH Release Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol. It is often advantageous to run both assays in parallel on sister plates.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new, clear 96-well plate. Be careful not to disturb the cell monolayer.

  • Controls: Prepare the following controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add a lysis buffer (e.g., 1% Triton X-100) to untreated control wells 45 minutes before this step to induce 100% cell death.

    • Background: Culture medium without cells.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate like lactate and the cofactor NAD⁺). Add the reaction mixture to each well containing the supernatant.

  • Incubation and Data Acquisition: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction produces a colored or fluorescent product. Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Data Acquisition cluster_analysis Phase 4: Analysis A 1. Seed Cells in 96-Well Plate B 2. Allow Cells to Adhere (24h) A->B D 4. Treat Cells with Compounds (24-72h) B->D Begin Exposure C 3. Prepare Serial Dilutions of Test Compounds C->D E MTT Assay: Add MTT Reagent, Incubate, Solubilize D->E Parallel Assays F LDH Assay: Collect Supernatant, Add Reaction Mix D->F G 5. Read Absorbance/ Fluorescence on Plate Reader E->G F->G H 6. Calculate % Viability or % Cytotoxicity G->H I 7. Determine IC50 Values H->I

Caption: General workflow for in-vitro cytotoxicity screening.

Chapter 2: Comparative Cytotoxicity of Structurally Related Compounds

Given the limited published data on a diverse series of this compound derivatives, we can infer potential activity by examining related chemical structures. The following table summarizes the cytotoxic activity of various biphenyl, biphenyl ether, and other nitroaromatic compounds against several human cancer cell lines, providing a valuable benchmark for future studies.

Compound ClassDerivativeCancer Cell Line(s)IC₅₀ (µM)Reference
Biphenyl 2,3,4-Trimethoxy-2′,6-bis(2-nitroprop-1-enyl)biphenylA549 (Lung), DU145 (Prostate), KB (Nasopharyngeal)0.11 - 0.51[4]
Biphenyl Methyl 2′-formyl-4,5,6-trimethoxybiphenyl-2-carboxylateA549, DU145, KB0.31 - 3.23[4]
Biphenyl Tetrazole Compound 5jHepG2 (Liver), MCF-7 (Breast)Selective Cytotoxicity Noted[5]
Nitro-prolinamide Compound 4aA549 (Lung)>95% inhibition at 100 µM[6]
β-Nitrostyrene CYT-Rx20MCF-7 (Breast), MDA-MB-231 (Breast)0.81, 1.82[7]
Coumarin Biphenyl (E)-7-methoxy-4-(3-oxo-3-phenylprop-1-enyl)-2H-chromon-2-oneCT26 (Colon)4.9

This comparative data demonstrates that the inclusion of nitro groups and the general biphenyl/biphenyl ether scaffold are features present in many potent cytotoxic agents.[4][7]

Chapter 3: Structure-Activity Relationship (SAR) - A Predictive Analysis

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. By analyzing how chemical modifications affect biological activity, we can rationally design more potent and selective derivatives. Based on general principles and data from related compounds, we can postulate a predictive SAR for the this compound scaffold.

The cytotoxicity of many compound series is influenced by the nature of their substituents. For instance, studies on other cytotoxic agents have shown that the introduction of halogen atoms (e.g., fluorine, chlorine) can enhance activity.[8] Furthermore, the position and electronic nature of substituents on the aromatic rings can significantly alter the molecule's properties, such as lipophilicity and ability to interact with biological targets.[9] For nitroaromatic compounds specifically, electron-withdrawing groups can increase the reduction potential of the nitro group, potentially enhancing its bioactivation and subsequent cytotoxicity.

SAR_Analysis cluster_R1 Aniline Ring (Ring A) cluster_R2 Phenoxy Ring (Ring B) Core This compound Core Scaffold R1_EWG Add Electron- Withdrawing Group (e.g., -CF3, -CN) Core->R1_EWG Modify R1 R2_Halogen Add Halogens (e.g., -F, -Cl) Core->R2_Halogen Modify R2 R1_EWG_Text Hypothesis: Potentially increases activity by enhancing nitro reduction. R1_EDG Add Electron- Donating Group (e.g., -OCH3) R1_EDG_Text Hypothesis: May decrease activity. R2_Halogen_Text Hypothesis: Increases lipophilicity and potential target interactions. R2_Bulky Add Bulky Group R2_Bulky_Text Hypothesis: May alter dihedral angle, influencing target binding.

Caption: Predictive SAR for this compound derivatives.

Chapter 4: Postulated Mechanisms of Action

The cytotoxic activity of nitroaromatic compounds is frequently linked to the reductive metabolism of the nitro (-NO₂) group. This bioactivation process is a key element in their mechanism of action.

Under the hypoxic conditions often found in solid tumors, cellular reductases (e.g., NADPH:cytochrome P450 reductase) can reduce the nitro group to highly reactive intermediates, such as the nitroso (-NO) and hydroxylamino (-NHOH) species. These reactive metabolites are capable of covalently binding to and damaging critical cellular macromolecules, including DNA, leading to strand breaks and cell cycle arrest.

Furthermore, this reductive process can engage in "redox cycling," where the nitro radical anion reacts with molecular oxygen to regenerate the parent nitro compound while producing superoxide radicals (O₂⁻). This initiates a cascade of reactive oxygen species (ROS) production, leading to severe oxidative stress, lipid peroxidation, and ultimately, apoptotic cell death.

Mechanism_Pathway cluster_damage Cellular Damage Pathways Compound This compound Derivative (Ar-NO2) Reductases Cellular Reductases (e.g., P450 Reductase) Compound->Reductases Enters Cell Reactive_Metabolites Reactive Intermediates (Ar-NO, Ar-NHOH) Reductases->Reactive_Metabolites Bioreduction O2 O2 Reductases->O2 Redox Cycling DNA_Damage DNA Adducts & Strand Breaks Reactive_Metabolites->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress Oxidative Stress Oxidative_Stress->Apoptosis ROS ROS (O2-) O2->ROS ROS->Oxidative_Stress

Caption: Postulated mechanism of cytotoxicity for nitroaromatic compounds.

Conclusion

The this compound scaffold represents a promising, yet underexplored, foundation for the development of novel cytotoxic agents. This guide provides the essential methodological framework, including detailed protocols for core cytotoxicity assays, necessary for the systematic evaluation of its derivatives. By drawing judicious comparisons from structurally related biphenyl ethers and nitroaromatic compounds, we have constructed a predictive SAR and mechanistic hypothesis. These insights suggest that strategic modification of the aromatic rings—such as the addition of electron-withdrawing groups or halogens—could yield derivatives with potent anticancer activity. It is our hope that this guide will stimulate further research into synthesizing and screening a dedicated library of this compound analogues to validate these hypotheses and unlock their full therapeutic potential.

References
  • Manjunath, H. R., Shreenivasa, M. T., Mahendra, M., Mohan Kumar, T. M., Kumara Swamy, B. E., & Sridhar, M. A. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1255. [Link]

  • Anil Kumar, S., & Bhaskar, B. L. (2015). Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline. Asian Journal of Chemistry, 27(10), 3623-3628. [Link]

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  • Alleca, S., Corona, P., Loriga, M., Paglietti, G., Loddo, R., Mascia, V., Busonera, B., & La Colla, P. (2003). Quinoxaline chemistry. Part 16. 4-substituted anilino and 4-substituted phenoxymethyl pyrrolo[1,2-a]quinoxalines and N-[4-(pyrrolo[1,2-a]quinoxalin-4-yl)amino and hydroxymethyl]benzoyl glutamates. Synthesis and evaluation of in vitro biological activity. Il Farmaco, 58(7), 517–523. [Link]

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  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., Al-Zahrani, A. S., Al-Ghamdi, A. A., & Pal, M. (2021). Synthesis and selective cytotoxicity of novel biphenyl-based tetrazole derivatives. Journal of Molecular Structure, 1225, 129107. [Link]

  • Anis, A., Shah, M. A. A., Al-Ghamdi, M. A., Al-Zahrani, A. S., & Pal, M. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Molecular Structure, 1245, 131061. [Link]

  • Chen, H. P., Chen, Y. K., Liu, H. L., Lin, C. N., & Chen, C. M. (2018). Semi-Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. Molecules, 23(11), 2824. [Link]

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A Comparative Guide to the Quantitative Analysis of 4-Nitro-2-phenoxyaniline Impurity in Nimesulide Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Profiling in Nimesulide

Nimesulide, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely used non-steroidal anti-inflammatory drug (NSAID) valued for its analgesic and antipyretic properties.[1][2] The synthetic pathway to Nimesulide, however, can introduce process-related impurities, one of the most significant being 4-Nitro-2-phenoxyaniline.[1][3][4] This compound is a key intermediate in the synthesis of Nimesulide.[3][4] The presence of such impurities, even in minute quantities, can impact the safety and efficacy of the final drug product.[3] Therefore, rigorous analytical monitoring is not just a regulatory requirement but a cornerstone of patient safety.

This guide provides a comparative analysis of various analytical techniques for the quantitative determination of this compound in Nimesulide formulations. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry, offering insights into the experimental rationale and comparative performance of each method. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable analytical strategy for their specific needs, ensuring compliance with stringent quality standards.

Regulatory Landscape: A Foundation of Quality

The International Council for Harmonisation (ICH) provides a comprehensive framework for the control of impurities in new drug substances and products.[5] Specifically, the ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identification, and qualification of impurities.[5][6][7] Adherence to these guidelines is paramount for regulatory submissions and underscores the importance of validated, sensitive, and specific analytical methods for impurity quantification.[8] Analytical method validation is a documented process that demonstrates the suitability of an analytical method for its intended purpose, ensuring reliable and consistent results.[9][10]

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for impurity profiling is a critical decision driven by factors such as sensitivity, specificity, speed, and cost. Here, we compare three prevalent methods for the quantification of this compound in Nimesulide.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC (RP-HPLC) is widely regarded as the benchmark for the simultaneous determination of Nimesulide and its impurities.[11] Its high resolution and sensitivity make it ideal for separating and quantifying structurally similar compounds.

The principle of RP-HPLC lies in the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation of Nimesulide and this compound is achieved by optimizing the mobile phase composition, pH, and flow rate to exploit the differences in their polarity. This compound, being more polar than Nimesulide, will elute earlier from the column under typical reversed-phase conditions.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_prep Weigh & Dissolve Nimesulide Formulation injection Inject into HPLC System s_prep->injection std_prep Prepare Standard Solutions of this compound std_prep->injection separation Isocratic/Gradient Elution (C18 Column) injection->separation Mobile Phase detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Impurity calibration->quantification

Caption: The sequential workflow for HPTLC analysis and quantification.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A suitable mixture of non-polar and polar solvents (e.g., Toluene:Ethyl Acetate:Methanol in appropriate ratios) to achieve good separation.

  • Sample Application: Apply bands of standard and sample solutions using an automated applicator like a Linomat or Automatic TLC Sampler.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: Scan the dried plate with a TLC scanner at a wavelength where this compound shows significant absorbance.

  • Quantification: Similar to HPLC, construct a calibration curve by plotting the peak area of the impurity against its concentration.

UV-Visible Spectrophotometry: A Simple and Rapid Screening Tool

This method is based on the diazotization of the primary aromatic amine group of this compound, followed by coupling with a suitable chromogenic agent (e.g., 8-hydroxyquinoline) to form a colored azo dye. [12][13][14]The intensity of the color, which is directly proportional to the concentration of the impurity, is then measured spectrophotometrically at the wavelength of maximum absorbance (λmax). [12][13][14] dot

Spectrophotometry_Logic Impurity This compound (Primary Aromatic Amine) Diazotization Diazotization (NaNO2/HCl) Impurity->Diazotization Coupling Coupling with 8-Hydroxyquinoline Diazotization->Coupling Colored_Complex Colored Azo Dye (λmax at 560 nm) Coupling->Colored_Complex Measurement Spectrophotometric Measurement Colored_Complex->Measurement Quantification Quantification via Beer-Lambert Law Measurement->Quantification

Caption: The chemical logic behind the spectrophotometric determination of this compound.

This protocol is based on a published method for the spectrophotometric evaluation of this compound. [13][14]

  • Reagents:

    • Sodium nitrite solution

    • Hydrochloric acid

    • 8-hydroxyquinoline solution

    • Sodium hydroxide solution

    • Ethanol

  • Procedure:

    • An aliquot of the sample solution containing this compound is treated with sodium nitrite and hydrochloric acid in an ice bath to form the diazonium salt.

    • The resulting solution is then coupled with 8-hydroxyquinoline in an alkaline medium to produce a crimson-colored complex, which turns to deep violet upon dilution with ethanol. [12][13][14] 3. The absorbance of the solution is measured at its λmax of 560 nm against a reagent blank. [12][13][14] 4. A calibration curve is prepared using standard solutions of this compound, and the concentration of the impurity in the sample is determined.

Performance Comparison

The following table summarizes the key performance characteristics of the three analytical methods, based on data from published studies.

ParameterHPLCHPTLCUV-Visible Spectrophotometry
Specificity High (excellent separation from Nimesulide and other impurities)Good to High (dependent on mobile phase optimization)Moderate (potential for interference from other primary aromatic amines)
Sensitivity (LOD) Very High (e.g., 0.0026 µg/mL) [11]HighHigh (e.g., 0.005 µg/mL) [12][13][14]
Quantification (LOQ) Very High (e.g., 0.0085 µg/mL) [11]HighHigh (e.g., 0.05 µg/mL) [12][13][14]
Linearity Range WideWideNarrower (typically 0.05-3.0 µg/mL) [12][13][14]
Throughput Low to ModerateHighHigh
Cost per Sample HighModerateLow
Validation Well-established and required by regulatory agencies [8]Requires thorough validation for quantitative purposesRequires validation, especially for specificity

Conclusion and Recommendations

The choice of the analytical method for the quantification of this compound in Nimesulide formulations should be guided by the specific requirements of the analysis.

  • RP-HPLC stands out as the most robust, sensitive, and specific method. It is the recommended technique for routine quality control, stability studies, and for generating data for regulatory submissions, where accuracy and reliability are paramount.

  • HPTLC is a viable alternative when high throughput and lower operational costs are a priority. It is well-suited for screening a large number of samples, but careful method development and validation are crucial to ensure adequate separation and quantification.

  • UV-Visible Spectrophotometry , while simple and rapid, is best employed as a preliminary screening tool or in environments with limited access to chromatographic instrumentation. Its lower specificity means that any positive results should be confirmed by a more selective method like HPLC.

Ultimately, a well-validated analytical method is a cornerstone of pharmaceutical quality assurance. By understanding the principles and comparative performance of these techniques, researchers and drug development professionals can make informed decisions to ensure the safety and efficacy of Nimesulide formulations.

References

  • Anil Kumar, S., & Bhaskar, B. L. (2015). Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline. Asian Journal of Chemistry, 27(10), 3907–3912.
  • Tubic, B., Ivkovic, B., Djurdjevic, P., & Vladimirov, S. (2007). Simulataneous Determination of Nimesulide and its Impurities in Pharmaceutical Formulations by Reversed-Phase High-Performance Liquid Chromatography. Acta Chimica Slovenica, 54(3), 583-588.
  • Anil Kumar, S., & Bhaskar, B. L. (2017). Spectrophotometric evaluation of nimesulide impurity d: this compound using 8-hydroxyquinoline as oxidative coupling reagent. Asian Journal of Pharmaceutical and Clinical Research, 10(7), 204-206.
  • Semantic Scholar. (n.d.). SPECTROPHOTOMETRIC EVALUATION OF NIMESULIDE IMPURITY D: 4-NITRO-2- PHENOXYANILINE USING 8-HYDROXYQUINOLINE AS OXIDATIVE COUPLING REAGENT. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (2017). Spectrophotometric evaluation of nimesulide impurity d: this compound using 8-hydroxyquinoline as oxidative coupling reagent. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Zacharis, C. K., & Tzanavaras, P. D. (2011). HPLC Separation of Nimesulide and Five Impurities using a Narrow-Bore Monolithic Column: Application to Photo-Degradation Studies.
  • SIELC. (n.d.). HPLC - MS Method for Analysis of Nimesulide on Newcrom R1 Column. Retrieved from [Link]

  • Techsol. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Science. (2013).
  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Nimesulide-impurities. Retrieved from [Link]

  • International Journal of Research in Modern Pharmacy. (2015). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Nimesulide and Diclofenac Sodium in tablet Dosage Form.
  • Institutional Repository - Govt.V.Y.T.PG. Autonomous College, Durg. (2012). Determination of nimesulide in pharmaceutical and biological samples by a spectrophotometric method assisted with the partial least square.
  • Longdom Publishing. (2011). Development and Validation of HPTLC Method for Simultaneous Estimation of Gatifloxacin and Ornidazole in Human Plasma.
  • IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2006). NOTE FOR GUIDANCE ON IMPURITIES IN NEW DRUG SUBSTANCES. Retrieved from [Link]

  • IVT Network. (2020).
  • Indian Journal of Pharmaceutical Sciences. (1999).
  • International Journal for Innovative Research in Multidisciplinary Field. (n.d.).
  • Farmacia Journal. (2011). SPECTROPHOTOMETRIC DETERMINATION OF NIMESULIDE THROUGH ION-PAIR COMPLEX FORMATION WITH HEXADECYLTRIMETHYLAMMONIUM BROMIDE.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.